Product packaging for Fabl inhibitor 21272541(Cat. No.:)

Fabl inhibitor 21272541

Cat. No.: B12363742
M. Wt: 271.09 g/mol
InChI Key: MDBKAAJLFMQWPM-UHFFFAOYSA-N
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Description

Fabl inhibitor 21272541 is a useful research compound. Its molecular formula is C12H8Cl2O3 and its molecular weight is 271.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2O3 B12363742 Fabl inhibitor 21272541

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8Cl2O3

Molecular Weight

271.09 g/mol

IUPAC Name

5-chloro-2-(4-chloro-2-hydroxyphenoxy)phenol

InChI

InChI=1S/C12H8Cl2O3/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,15-16H

InChI Key

MDBKAAJLFMQWPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)OC2=C(C=C(C=C2)Cl)O

Origin of Product

United States

Foundational & Exploratory

In-Silico Analysis of FabI Inhibitor 21272541: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria, such as Klebsiella pneumoniae, presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. The enzyme enoyl-acyl carrier protein reductase (FabI) is a crucial component of the bacterial fatty acid synthesis (FAS-II) pathway, making it an attractive target for the development of new inhibitors. This technical guide provides an in-depth in-silico analysis of a promising FabI inhibitor, identified by the numerical identifier 21272541. This compound has demonstrated potent inhibitory activity against the FabI protein of Klebsiella pneumoniae in computational studies[1][2].

This document summarizes the available quantitative data, outlines detailed experimental protocols for the key in-silico analyses performed, and provides visualizations of the relevant biological pathway and computational workflows.

Data Presentation

The in-silico analysis of FabI inhibitor 21272541 has yielded significant quantitative data regarding its binding affinity to the FabI protein from Klebsiella pneumoniae. The key findings from the primary research are summarized in the table below.

ParameterValueReference
Binding Affinity (ΔGbind)-59.02 kcal/mol[1][2]

Note: The binding affinity is a measure of the strength of the interaction between the inhibitor and the enzyme. A more negative value indicates a stronger binding.

Experimental Protocols

The following sections detail the generalized methodologies for the key in-silico experiments typically employed in the analysis of small molecule inhibitors like 21272541. While the precise parameters for the analysis of 21272541 are not publicly available, these protocols represent the standard approach in the field.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and affinity of inhibitor 21272541 within the active site of Klebsiella pneumoniae FabI.

Protocol:

  • Protein Preparation:

    • The three-dimensional crystal structure of Klebsiella pneumoniae FabI is obtained from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.

    • The protein structure is then energy minimized using a suitable force field (e.g., AMBER).

  • Ligand Preparation:

    • The 2D structure of inhibitor 21272541 is sketched using a molecular editor and converted to a 3D structure.

    • The ligand's geometry is optimized using a suitable force field (e.g., UFF).

    • Gasteiger charges are computed, and rotatable bonds are defined.

  • Docking Simulation:

    • A grid box is defined to encompass the active site of the FabI protein. The dimensions and center of the grid box are determined based on the location of the known active site residues.

    • A docking algorithm (e.g., AutoDock Vina) is used to perform the docking simulations.

    • Multiple docking runs are typically performed to ensure the reliability of the results.

  • Analysis of Results:

    • The resulting docking poses are clustered and ranked based on their predicted binding affinities (docking scores).

    • The pose with the lowest binding energy is selected as the most probable binding mode.

    • The interactions between the inhibitor and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed and visualized.

Binding Free Energy Calculation (MM/PBSA)

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) is a method to calculate the free energy of binding of a ligand to a protein.

Objective: To calculate the binding free energy (ΔGbind) of the FabI-21272541 complex.

Protocol:

  • Molecular Dynamics (MD) Simulation:

    • The docked complex of FabI and inhibitor 21272541 is used as the starting structure for an MD simulation.

    • The complex is solvated in a box of water molecules, and counter-ions are added to neutralize the system.

    • The system is subjected to energy minimization, followed by a period of heating and equilibration.

    • A production MD simulation is then run for a duration sufficient to sample the conformational space of the complex (e.g., 100 ns).

  • MM/PBSA Calculation:

    • Snapshots are extracted from the stable part of the MD trajectory.

    • For each snapshot, the binding free energy is calculated using the following equation: ΔGbind = Gcomplex - (Gprotein + Gligand)

    • The free energy of each species (complex, protein, and ligand) is calculated as: G = EMM + Gsolvation

    • EMM includes the internal, electrostatic, and van der Waals energies.

    • Gsolvation is the sum of the polar and non-polar contributions to solvation. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the non-polar part is estimated from the solvent-accessible surface area (SASA).

  • Analysis of Results:

    • The binding free energies from all snapshots are averaged to obtain the final ΔGbind.

    • The contributions of individual energy terms (van der Waals, electrostatic, etc.) to the total binding energy are also analyzed.

In-Silico ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for the development of a successful drug candidate. In-silico tools can predict these properties based on the chemical structure of a compound.

Objective: To predict the ADMET properties of inhibitor 21272541 to assess its drug-likeness.

Protocol:

  • Input: The chemical structure of inhibitor 21272541 in a suitable format (e.g., SMILES) is submitted to an online ADMET prediction server (e.g., SwissADME, pkCSM).

  • Prediction: The server calculates various physicochemical and pharmacokinetic properties, including:

    • Absorption: Lipophilicity (LogP), water solubility, Caco-2 permeability, intestinal absorption.

    • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition.

    • Excretion: Renal clearance.

    • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Analysis: The predicted properties are evaluated against established criteria for drug-likeness (e.g., Lipinski's rule of five) to assess the potential of the compound as a drug candidate.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the bacterial fatty acid biosynthesis (FAS-II) pathway in Klebsiella pneumoniae, highlighting the role of FabI.

FASII_Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA  CO2  ACC Ketoacyl_ACP β-Ketoacyl-ACP Acetyl_CoA->Ketoacyl_ACP  ACP  FabH Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP  ACP  FabD Malonyl_ACP->Ketoacyl_ACP  CO2  FabB/F Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP  NADPH  FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP  H2O  FabZ/A Elongated_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Elongated_Acyl_ACP  NADH  FabI Elongated_Acyl_ACP->Acyl_ACP Elongation Cycle Fatty_Acids Fatty Acids Elongated_Acyl_ACP->Fatty_Acids ACC ACC FabD FabD FabH FabH FabB_F FabB/F FabG FabG FabZ_A FabZ/A FabI FabI in_silico_workflow start Start: Target Identification (FabI) virtual_screening Virtual Screening of Compound Libraries start->virtual_screening molecular_docking Molecular Docking virtual_screening->molecular_docking hit_identification Hit Identification (e.g., 21272541) molecular_docking->hit_identification md_simulation Molecular Dynamics Simulation hit_identification->md_simulation admet_prediction In-Silico ADMET Prediction hit_identification->admet_prediction binding_energy Binding Free Energy Calculation (MM/PBSA) md_simulation->binding_energy lead_optimization Lead Optimization binding_energy->lead_optimization admet_prediction->lead_optimization end End: Candidate for Experimental Validation lead_optimization->end

References

Molecular Docking of Inhibitor 21272541 with Acinetobacter baumannii FabI: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular docking studies of the inhibitor 21272541 with the enoyl-acyl carrier protein reductase (FabI) of Acinetobacter baumannii. This document summarizes key quantitative data, outlines detailed experimental protocols from cited research, and presents a visual representation of the computational workflow. The emergence of multidrug-resistant A. baumannii poses a significant global health threat, making the exploration of novel inhibitors for essential enzymes like FabI a critical area of research.[1][2][3]

Quantitative Data Summary

The following tables present the binding affinities and energy components derived from molecular docking and molecular dynamics simulations of inhibitor 21272541 and other compounds with A. baumannii FabI. These values are crucial for evaluating the inhibitory potential of the compounds.

Table 1: Molecular Docking Scores

CompoundBinding Score (kcal/mol)
Inhibitor 21272541 -9.84
Inhibitor 89795992-9.65
Inhibitor 89792657-9.56
Triclosan (Model Compound)-8.34

Data sourced from Khan et al., Scientific Reports, 2023.[2]

Table 2: Binding Free Energy Components from Molecular Dynamics Simulation

ComplexBinding Free Energy (kcal/mol)Van der Waals Energy (kcal/mol)
21272541-FabI -61.63 Not Specified
89795992-FabI-52.09-46.68
89792657-FabI-38.29-34.16
Triclosan-FabI-59.02Not Specified

Data sourced from Khan et al., Scientific Reports, 2023.[2]

Experimental Protocols

The identification of inhibitor 21272541 as a potent binder of A. baumannii FabI was achieved through a multi-step computational drug discovery pipeline.[1][2][4] This approach integrates pharmacophore modeling, molecular docking, and molecular dynamics simulations to screen and validate potential inhibitors.[1][2][4]

1. Pharmacophore Modeling:

  • A structure-based 3D pharmacophore model was generated based on the interactions of the known inhibitor, triclosan, with the A. baumannii FabI protein.[2][3]

  • The model included key chemical features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings.[3]

2. Molecular Docking:

  • A library of compounds was screened against the A. baumannii FabI protein using the generated pharmacophore model.

  • The top-ranking compounds, including 21272541, 89795992, and 89792657, were selected for further analysis based on their fit to the pharmacophore model.

  • Molecular docking simulations were performed to predict the binding poses and affinities of the selected inhibitors within the active site of FabI.[2]

  • The binding interactions were analyzed, with inhibitor 21272541 forming two hydrogen bonds with residues Gly95 and Tyr159.[2]

3. Molecular Dynamics (MD) Simulation:

  • To assess the stability and dynamics of the protein-ligand complexes, MD simulations were conducted.

  • The simulations revealed that the complexes of the top three inhibitors with FabI were stable and compact, exhibiting reduced fluctuations throughout the simulation period.[1][2][3]

  • Binding free energies were calculated from the MD simulation trajectories to provide a more accurate estimation of the binding affinity.[1][2] The 21272541-FabI complex demonstrated the most favorable free binding energy of -61.63 kcal/mol.[2]

Visualizing the Workflow and Interactions

The following diagrams illustrate the computational workflow used to identify and validate inhibitor 21272541, as well as the key molecular interactions between the inhibitor and the FabI protein.

G cluster_0 Computational Drug Discovery Workflow A Pharmacophore Modeling (Based on Triclosan-FabI) B Virtual Screening of Compound Library A->B C Molecular Docking of Hit Compounds B->C D Selection of Top Candidates (e.g., 21272541) C->D E Molecular Dynamics Simulation (Stability & Binding Free Energy) D->E F Lead Inhibitor Identification (Inhibitor 21272541) E->F

Caption: Computational workflow for identifying FabI inhibitors.

G cluster_1 Inhibitor 21272541 - A. baumannii FabI Interaction Inhibitor Inhibitor 21272541 FabI FabI Active Site Inhibitor->FabI Binding Gly95 Gly95 FabI->Gly95 Hydrogen Bond Tyr159 Tyr159 FabI->Tyr159 Hydrogen Bond

Caption: Key interactions of inhibitor 21272541 with FabI.

Conclusion

The computational studies detailed herein strongly suggest that inhibitor 21272541 is a promising candidate for the development of new therapeutics against Acinetobacter baumannii.[1][2] Its high binding affinity, favorable binding free energy, and stable interaction with the FabI active site underscore its potential as a lead compound.[1][2][3] Further in vitro and in vivo studies are warranted to validate these computational findings and advance the development of this inhibitor for clinical applications.[4]

References

In-Depth Technical Guide: Binding Affinity of Compound 21272541 to Klebsiella pneumoniae FabI

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor, compound 21272541, to its target, the enoyl-acyl carrier protein (ACP) reductase (FabI) of Klebsiella pneumoniae (KpFabI). This document outlines the current understanding of this interaction, based on available computational data, and presents relevant experimental protocols and biological pathways to support further research and development in this area.

Executive Summary

Klebsiella pneumoniae is a significant bacterial pathogen, and the rise of multidrug-resistant strains necessitates the discovery of novel antimicrobial agents. The bacterial fatty acid biosynthesis (FAS-II) pathway presents a promising set of targets for new antibiotics, as it is essential for bacterial survival and distinct from the corresponding pathway in humans. FabI, a key enzyme in this pathway, catalyzes the final and rate-limiting step in the elongation cycle of fatty acid synthesis.

Compound 21272541 has been identified through in-silico screening as a potent inhibitor of KpFabI.[1] This guide summarizes the computational binding affinity of this compound and provides a hypothetical framework for its experimental validation.

Quantitative Data: In-Silico Binding Affinity

Computational studies have been employed to predict the binding affinity of compound 21272541 to the active site of KpFabI. The binding free energy (ΔGbind) serves as a quantitative measure of this interaction, with more negative values indicating a stronger and more stable binding.

Compound IDTarget ProteinMethodBinding Free Energy (ΔGbind)Reference
21272541Klebsiella pneumoniae FabI (KpFabI)In-Silico (Molecular Docking & MM/GBSA)-59.02 kcal/mol[1]

Note: The reported binding affinity is based on computational modeling and awaits experimental validation through in-vitro and in-vivo studies.[1]

Signaling Pathway: Fatty Acid Biosynthesis (FAS-II)

FabI is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. This pathway is responsible for the de novo synthesis of fatty acids, which are essential components of bacterial cell membranes and precursors for other vital molecules. The inhibition of FabI disrupts this pathway, leading to bacterial growth arrest and cell death.

FAS_II_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Condensation Condensation (FabB/FabF) Malonyl-ACP->Condensation Reduction1 1st Reduction (FabG) Condensation->Reduction1 Dehydration Dehydration (FabZ/FabA) Reduction1->Dehydration Reduction2 2nd Reduction (FabI) Dehydration->Reduction2 Acyl-ACP Acyl-ACP Reduction2->Acyl-ACP NAD(P)H -> NAD(P)+ Acyl-ACP_in Acyl-ACP (Cn) Acyl-ACP->Acyl-ACP_in Next Cycle Phospholipid_Synthesis Phospholipid_Synthesis Acyl-ACP->Phospholipid_Synthesis Membrane Lipids Acyl-ACP_in->Condensation

Figure 1: Simplified diagram of the bacterial Fatty Acid Biosynthesis (FAS-II) pathway, highlighting the role of FabI.

Experimental Protocols

While specific experimental data for the binding of 21272541 to KpFabI is not yet published, a standard enzymatic assay could be employed to determine its inhibitory activity.

KpFabI Inhibition Assay (Spectrophotometric)

This assay measures the decrease in NADH concentration, a cofactor consumed during the FabI-catalyzed reduction of its substrate.

Materials:

  • Purified recombinant KpFabI enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Crotonoyl-CoA (or other suitable enoyl-ACP substrate)

  • Compound 21272541 (dissolved in a suitable solvent, e.g., DMSO)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5, 1 mM EDTA)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, NADH, and crotonoyl-CoA.

  • Inhibitor Addition: Add varying concentrations of compound 21272541 to the wells. Include control wells with solvent only (no inhibitor).

  • Enzyme Addition: Initiate the reaction by adding a standardized amount of purified KpFabI to each well.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The rate of NADH oxidation is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mandatory Visualizations

Experimental Workflow: KpFabI Inhibition Assay

The following diagram illustrates the workflow for the experimental determination of the inhibitory constant (IC50 or Ki) of compound 21272541 against KpFabI.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - KpFabI Enzyme - NADH - Crotonoyl-CoA - Assay Buffer Plate_Setup Dispense Reagents and Inhibitor into 96-well Plate Reagents->Plate_Setup Inhibitor Prepare Serial Dilutions of Compound 21272541 Inhibitor->Plate_Setup Reaction_Start Initiate Reaction with KpFabI Plate_Setup->Reaction_Start Measurement Monitor NADH Oxidation (Absorbance at 340 nm) Reaction_Start->Measurement Calc_Velocity Calculate Initial Reaction Velocities Measurement->Calc_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Velocity->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Figure 2: Workflow for the determination of KpFabI inhibition by compound 21272541.

Logical Relationship: In-Silico Drug Discovery Workflow

The identification of compound 21272541 as a potential KpFabI inhibitor was the result of a computational drug discovery process. The following diagram outlines the logical steps in such a workflow.

Insilico_Workflow Target_Selection Target Identification (K. pneumoniae FabI) Library_Screening Virtual Screening of Compound Libraries Target_Selection->Library_Screening Molecular_Docking Molecular Docking of Compounds to FabI Active Site Library_Screening->Molecular_Docking Hit_Identification Identification of 'Hit' Compounds (e.g., 21272541) Molecular_Docking->Hit_Identification Binding_Energy_Calc Binding Free Energy Calculation (e.g., MM/GBSA) Hit_Identification->Binding_Energy_Calc Lead_Optimization Lead Optimization (Further In-Silico Analysis) Binding_Energy_Calc->Lead_Optimization Experimental_Validation Experimental Validation (In-Vitro & In-Vivo Assays) Lead_Optimization->Experimental_Validation

Figure 3: A representative in-silico workflow for the discovery of novel enzyme inhibitors.

Conclusion and Future Directions

Compound 21272541 has been identified as a promising candidate for the inhibition of Klebsiella pneumoniae FabI based on strong in-silico evidence.[1] The presented data and protocols provide a foundation for the next critical phase of research: the experimental validation of its binding affinity and antimicrobial efficacy. Future studies should focus on synthesizing this compound, performing the detailed enzymatic and microbiological assays outlined, and ultimately evaluating its potential as a novel therapeutic agent against multidrug-resistant K. pneumoniae.

References

A Technical Deep Dive into the Structure-Activity Relationship of FabI Inhibitors: A Case Study on the Benzimidazole Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of inhibitors targeting the bacterial enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the fatty acid biosynthesis II (FAS-II) pathway. Due to the lack of specific public data for "21272541", this document will focus on a well-characterized class of FabI inhibitors, the benzimidazoles, using a representative compound (ChemBridge ID 7725253) for which structural and inhibitory data are available, to illustrate the core principles of SAR in this target class.[1]

FabI is a validated and promising target for the development of novel antibacterial agents, particularly against Gram-positive pathogens like Staphylococcus aureus.[2][3] The enzyme catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis, making its inhibition detrimental to bacterial survival.[4][5]

Core Concepts of FabI Inhibition

FabI inhibitors typically function by binding to the enzyme's active site, often in a ternary complex with the NADH cofactor.[1][4] This binding prevents the natural substrate, trans-2-enoyl-ACP, from accessing the active site, thereby halting the fatty acid elongation cycle.[4] The differences in the fatty acid synthesis pathways between bacteria (FAS-II) and mammals (FAS-I) provide a basis for the selective toxicity of FabI inhibitors.[6]

Quantitative Analysis of Benzimidazole-Based FabI Inhibitors

The following table summarizes the inhibitory activity of a representative benzimidazole-based FabI inhibitor against FabI from Francisella tularensis.

Compound IDScaffoldIC50 (µM) vs. F. tularensis FabI
7725253Benzimidazole0.3

Table 1: Inhibitory concentration of a representative benzimidazole FabI inhibitor.[1]

Experimental Methodologies

A foundational aspect of understanding the SAR of any inhibitor class is a robust set of experimental protocols. The following sections detail the typical assays used to characterize FabI inhibitors.

FabI Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a compound against the purified FabI enzyme.

Protocol:

  • Enzyme inhibition assays are typically conducted in 96-well microtiter plates.

  • The reaction mixtures for H. influenzae FabI assays consist of MDTG buffer [100 mM 2-(N-morpholino)ethanesulfonic acid (MES), 51 mM diethanolamine, 51 mM triethanolamine (pH 6.5), 4% glycerol], 25 µM crotonoyl-ACP, 50 µM NADH, and 9 nM of the H. influenzae FabI enzyme.[7]

  • For assays involving S. pneumoniae FabK (a functional analogue of FabI in some species), the buffer is adjusted to pH 7.5 and contains 100 mM NH4Cl, along with 25 µM crotonoyl-ACP, 50 µM NADH, and 1.5 nM of the enzyme.[7]

  • Inhibitors are typically added at varying concentrations, often ranging from 0.01 to 10 µM.[7]

  • The consumption of NADH is monitored by measuring the decrease in absorbance at 340 nm over a period of 20 minutes at 30°C.[7]

  • Initial reaction velocities are calculated from the progress curves to determine the level of inhibition.[7]

  • For some assays, crotonyl-CoA is used as a substrate in place of the natural substrate, crotonyl-ACP.[1]

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against whole bacterial cells.

Protocol:

  • Standard broth microdilution methods are employed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • The compound is serially diluted in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • A standardized bacterial inoculum is added to each well.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Key Processes and Relationships

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

FabI_Inhibition_Pathway cluster_FASII Bacterial Fatty Acid Synthesis II (FAS-II) Cycle Acetyl-CoA Acetyl-CoA Malonyl-ACP Malonyl-ACP Acetyl-CoA->Malonyl-ACP ACC Acetoacetyl-ACP Acetoacetyl-ACP Malonyl-ACP->Acetoacetyl-ACP FabH beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP Acetoacetyl-ACP->beta-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP beta-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ Acyl-ACP (Elongated) Acyl-ACP (Elongated) trans-2-enoyl-ACP->Acyl-ACP (Elongated) FabI Fatty Acids Fatty Acids Acyl-ACP (Elongated)->Fatty Acids Inhibitor Inhibitor FabI FabI Inhibitor->FabI Binds to active site

Caption: The bacterial fatty acid synthesis (FAS-II) pathway and the point of inhibition by FabI inhibitors.

Experimental_Workflow Compound Synthesis Compound Synthesis FabI Enzyme Assay FabI Enzyme Assay Compound Synthesis->FabI Enzyme Assay Test in vitro potency Determine IC50 Determine IC50 FabI Enzyme Assay->Determine IC50 SAR Analysis SAR Analysis Determine IC50->SAR Analysis Inform next design cycle Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Determine IC50->Antimicrobial Susceptibility Testing Test whole-cell activity SAR Analysis->Compound Synthesis Determine MIC Determine MIC Antimicrobial Susceptibility Testing->Determine MIC In vivo Efficacy Studies In vivo Efficacy Studies Determine MIC->In vivo Efficacy Studies Promising candidates

Caption: A typical workflow for the discovery and optimization of FabI inhibitors.

Structure-Activity Relationship of Benzimidazole FabI Inhibitors

The co-crystal structure of F. tularensis FabI with the benzimidazole inhibitor (Compound 1, ChemBridge ID 7725253) and NADH reveals a unique binding mode compared to other known FabI inhibitors.[1] This structural information is key to understanding the SAR of this class of compounds.

Key interactions observed in the crystal structure that likely contribute to the inhibitor's potency include:

  • Hydrogen Bonding: Specific hydrogen bonds between the inhibitor and amino acid residues in the active site, as well as with the NADH cofactor, anchor the molecule in the binding pocket.

  • Hydrophobic Interactions: The aromatic rings of the benzimidazole scaffold and its substituents can engage in favorable hydrophobic interactions with nonpolar residues in the active site.

  • Shape Complementarity: The overall shape and conformation of the inhibitor allow it to fit snugly into the active site, maximizing van der Waals contacts.

Further SAR studies on related benzimidazole analogs would involve systematically modifying different parts of the molecule, such as the substituents on the benzimidazole ring and other aromatic moieties, to probe their effect on inhibitory activity. By correlating these structural changes with changes in IC50 and MIC values, a detailed SAR model can be constructed to guide the design of more potent and selective FabI inhibitors.

Conclusion

The bacterial enzyme FabI remains a compelling target for the development of new antibiotics. A thorough understanding of the structure-activity relationships of FabI inhibitors is crucial for the design of new chemical entities with improved potency, selectivity, and pharmacokinetic properties. The benzimidazole scaffold represents a promising starting point for the development of novel FabI-targeted antibacterial agents.[1] The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and optimization of such compounds. Future efforts in this area will likely focus on leveraging structural biology and computational modeling to design inhibitors that can overcome existing resistance mechanisms and exhibit broad-spectrum activity against clinically relevant pathogens.

References

In-Depth Technical Analysis of Predicted ADMET Properties for FabI Inhibitor 21272541

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel FabI inhibitor 21272541. The information herein is compiled from computational, in-silico studies aimed at characterizing the pharmacokinetic and safety profile of this potential antimicrobial agent. FabI, or enoyl-acyl carrier protein reductase, is a crucial enzyme in bacterial fatty acid biosynthesis, making it a promising target for new antibacterial drugs.[1][2][3][4][5] The compound 21272541 has been identified as a potent inhibitor of the FabI protein in Klebsiella pneumoniae.[2][6]

Predicted ADMET Properties

The following table summarizes the key in-silico ADMET predictions for FabI inhibitor 21272541. These computational predictions are essential in the early stages of drug discovery to forecast a compound's behavior in a biological system.

ADMET PropertyPredicted ValueDescription
CNS (Central Nervous System) Activity 1Predicts the compound's ability to cross the blood-brain barrier. A value of 1 suggests potential CNS activity.
QPlogKhsa (Serum Protein Binding) 0.43An estimate of the compound's affinity for binding to human serum albumin. This value indicates a moderate level of protein binding.
SASA (Solvent Accessible Surface Area) 483.58 ŲThe surface area of the molecule accessible to a solvent, which can influence solubility and interactions with other molecules.
QPlogPo/w (Octanol/Water Partition Coefficient) 4.61A measure of the molecule's lipophilicity. A higher value indicates greater lipid solubility, which can affect absorption and distribution.
% Human Oral Absorption >80%An estimation of the percentage of the drug that is absorbed from the gut into the bloodstream.

Table 1: Summary of In-Silico ADMET Predictions for FabI Inhibitor 21272541.[6]

Methodologies for In-Silico ADMET Prediction

While specific, detailed experimental protocols for the ADMET prediction of compound 21272541 are not publicly available, the process generally involves computational models that leverage quantitative structure-activity relationships (QSAR) and machine learning algorithms.[7][8] These models are trained on large datasets of compounds with known ADMET properties to predict the characteristics of novel molecules.

A general workflow for such an in-silico analysis is as follows:

  • Molecular Descriptor Calculation : The 2D and 3D structural properties of the inhibitor are calculated. These descriptors quantify various physicochemical properties such as size, shape, lipophilicity, and electronic characteristics.

  • QSAR Model Application : The calculated descriptors are used as input for established QSAR models. These models are mathematical equations that correlate the structural features of a molecule with its biological activity or a specific ADMET property.

  • Pharmacokinetic Endpoint Prediction : Key pharmacokinetic parameters such as oral absorption, blood-brain barrier penetration, and plasma protein binding are predicted.

  • Toxicity Prediction : Potential toxicities are assessed using models that predict endpoints like mutagenicity (e.g., AMES test), cardiotoxicity (e.g., hERG inhibition), and inhibition of cytochrome P450 enzymes.[7]

Visualizing the In-Silico ADMET Prediction Workflow

The following diagram illustrates a typical workflow for the computational prediction of ADMET properties in early-stage drug discovery.

ADMET_Prediction_Workflow cluster_input Input Data cluster_processing Computational Analysis cluster_output Predicted Properties Compound FabI Inhibitor 21272541 (Molecular Structure) Descriptor_Calc Molecular Descriptor Calculation (2D/3D) Compound->Descriptor_Calc Structural Information QSAR_Models QSAR & Machine Learning Models Descriptor_Calc->QSAR_Models Physicochemical Properties Absorption Absorption QSAR_Models->Absorption Distribution Distribution QSAR_Models->Distribution Metabolism Metabolism QSAR_Models->Metabolism Excretion Excretion QSAR_Models->Excretion Toxicity Toxicity QSAR_Models->Toxicity

In-Silico ADMET Prediction Workflow

Signaling Pathway and Mechanism of Action

FabI inhibitors exert their antibacterial effect by directly inhibiting the enoyl-acyl carrier protein (ACP) reductase, a key enzyme in the bacterial fatty acid synthesis (FASII) pathway.[1] This inhibition disrupts the production of essential fatty acids, which are vital components of bacterial cell membranes. The specificity of FabI inhibitors for the bacterial enzyme over its mammalian counterpart (FASI) is a key reason for their development as targeted antibacterial agents.[3]

The logical relationship for the mechanism of action is depicted below.

FabI_Inhibition_Pathway Inhibitor FabI Inhibitor 21272541 FabI FabI Enzyme (Enoyl-ACP Reductase) Inhibitor->FabI Inhibits Bacterial_Growth Bacterial Growth and Proliferation Inhibitor->Bacterial_Growth Ultimately Inhibits FASII Bacterial Fatty Acid Synthesis (FASII) Pathway FabI->FASII Catalyzes final step of elongation Fatty_Acids Fatty Acid Production FASII->Fatty_Acids Leads to Cell_Membrane Bacterial Cell Membrane Integrity Fatty_Acids->Cell_Membrane Essential for Cell_Membrane->Bacterial_Growth Required for

Mechanism of Action for FabI Inhibition

References

FabI as a Drug Target in Gram-negative Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The bacterial fatty acid synthesis (FAS-II) pathway, being essential for bacterial viability and distinct from the mammalian fatty acid synthase (FAS-I) system, offers a promising avenue for the development of novel antibiotics.[1][2] Within this pathway, the NADH-dependent enoyl-acyl carrier protein reductase (FabI) has been validated as a key drug target.[3] FabI catalyzes the final and rate-limiting step in the fatty acid elongation cycle, making its inhibition a critical chokepoint for bacterial membrane synthesis.[3][4][5][6][7][8][9][10] However, the development of effective FabI inhibitors against Gram-negative pathogens has been hampered by the formidable outer membrane barrier and the presence of promiscuous efflux pumps that prevent many compounds from reaching their intracellular target.[3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of FabI as a drug target in Gram-negative bacteria, summarizing key quantitative data, detailing essential experimental protocols, and visualizing critical pathways and workflows to aid researchers in the pursuit of novel Gram-negative antibacterial agents.

Introduction: The Role of FabI in Gram-negative Bacteria

Gram-negative bacteria are characterized by an outer membrane that acts as a highly selective permeability barrier, contributing to their intrinsic resistance to many antibiotics. Fatty acids are indispensable components of the bacterial cell membranes, including the lipopolysaccharide (LPS) of the outer membrane.[11] The FAS-II pathway is responsible for the de novo synthesis of these essential fatty acids.

The FAS-II pathway is a multi-enzyme system where each step is catalyzed by a discrete, soluble enzyme. FabI, an enoyl-acyl carrier protein reductase, is responsible for the NADH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP, the final step in each elongation cycle of fatty acid biosynthesis.[6][12] The essentiality of FabI has been demonstrated in several Gram-negative pathogens, including Escherichia coli and Acinetobacter baumannii.[3][13]

Challenges in Targeting FabI in Gram-negative Bacteria

Despite being a validated target, several challenges have impeded the clinical development of FabI inhibitors for Gram-negative infections:

  • Permeability Barrier: The outer membrane of Gram-negative bacteria restricts the influx of many small molecules, including potential FabI inhibitors.[3][4][5][6][7][8][9][10]

  • Efflux Pumps: Gram-negative bacteria possess a variety of efflux pumps that actively expel antibacterial compounds from the cell, preventing them from reaching their target at effective concentrations.[3][4][5][6][7][8][9][10]

  • Isoforms and Resistance: Some Gram-negative species, such as Pseudomonas aeruginosa, express triclosan-resistant enoyl-ACP reductase isoforms like FabV, rendering them intrinsically resistant to certain FabI inhibitors.[14] Resistance can also emerge through point mutations in the fabI gene, altering the inhibitor binding site.[3][15]

Recent breakthroughs, such as the development of fabimycin, have demonstrated that these challenges can be overcome through rational drug design, focusing on physicochemical properties that favor accumulation in Gram-negative bacteria.[3][4][6][7][8][9][16]

Quantitative Data on FabI Inhibitors

The following tables summarize key quantitative data for various FabI inhibitors against Gram-negative bacteria and their purified FabI enzymes. This data is crucial for comparing the potency and spectrum of activity of different compounds.

Table 1: In Vitro Enzyme Inhibition (IC50) of FabI Inhibitors
CompoundOrganismIC50 (nM)Reference
TriclosanEscherichia coli~2000[15]
FabimycinEscherichia coli<10[3]
FabimycinAcinetobacter baumannii<10[3]
Diazaborine derivativeEscherichia coliNot specified[12][17][18]

Note: IC50 values can vary depending on the assay conditions.

Table 2: Minimum Inhibitory Concentrations (MIC) of FabI Inhibitors against Gram-negative Bacteria
CompoundOrganismMIC (µg/mL)Reference
Debio-1452E. coli, K. pneumoniae, A. baumannii (clinical isolates)>32[3][11]
Debio-1452-NH3E. coli, K. pneumoniae, A. baumannii (clinical isolates)16 - 32[3][11]
FabimycinEscherichia coli (ATCC 25922)2[3][6][11]
FabimycinEscherichia coli (clinical isolates, n>200)0.25 - 8[3][4][6][7][9]
FabimycinKlebsiella pneumoniae (clinical isolates, n>200)0.5 - 16[3][4][6][7][9]
FabimycinAcinetobacter baumannii (clinical isolates, n>200)0.5 - 8[3][4][6][7][9]
Compound 4Haemophilus influenzae1 - 16[8]
Compound 4Proteus mirabilis1 - 16[8]
Compound 4Escherichia coli1 - 16[8]
Compound 4Klebsiella pneumoniae32 - 64[8]
RK10Escherichia coli47.64[19]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of FabI inhibitors.

Recombinant FabI Purification

A reliable source of purified FabI is essential for enzymatic assays and structural studies. The following is a general protocol for the expression and purification of recombinant FabI from E. coli.

Objective: To obtain highly pure and active FabI protein.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a FabI expression vector (e.g., pET vector with an N-terminal His-tag).

  • Luria-Bertani (LB) broth supplemented with the appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Size-exclusion chromatography column (e.g., Superdex 200).

  • Dialysis tubing.

  • Protein concentration assay kit (e.g., Bradford or BCA).

Procedure:

  • Inoculate a starter culture of the transformed E. coli and grow overnight.

  • Inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 3-4 hours at 30°C or overnight at 18°C.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged FabI protein with elution buffer.

  • (Optional) For higher purity, perform size-exclusion chromatography to separate FabI from any remaining contaminants and aggregates.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration and assess purity by SDS-PAGE. Store at -80°C.

FabI Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the inhibition of FabI activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.[8][20]

Objective: To determine the IC50 value of a test compound against FabI.

Materials:

  • Purified FabI enzyme.

  • NADH.

  • Crotonyl-CoA or crotonyl-ACP (substrate).

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM DTT).

  • Test compound dissolved in DMSO.

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing assay buffer, NADH (e.g., 150 µM), and the test compound at various concentrations (typically in a serial dilution). Include a control with DMSO only.

  • Initiate the reaction by adding the substrate (e.g., 50 µM crotonyl-CoA).

  • Immediately after adding the substrate, add the purified FabI enzyme (e.g., 10-50 nM final concentration) to start the reaction.

  • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (e.g., 30°C).

  • Calculate the initial velocity (rate of NADH oxidation) for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterium.[1][5][11][16][21]

Objective: To determine the MIC of a test compound against Gram-negative bacteria.

Materials:

  • Bacterial strain of interest.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Incubator (35 ± 2°C).

Procedure:

  • Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (bacteria in broth without compound) and a sterility control well (broth only).

  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Compound Accumulation Assay in E. coli (LC-MS/MS based)

This protocol allows for the quantification of intracellular compound accumulation in Gram-negative bacteria using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][19][21][22][23]

Objective: To measure the amount of a test compound that accumulates inside E. coli.

Materials:

  • E. coli strain (e.g., MG1655).

  • Growth medium (e.g., LB broth).

  • Test compound.

  • Silicone oil.

  • Lysis buffer.

  • Internal standard for LC-MS/MS.

  • LC-MS/MS system.

Procedure:

  • Grow E. coli to mid-log phase (OD600 ≈ 0.5).

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., PBS).

  • Resuspend the cells to a defined density.

  • Incubate the bacterial suspension with the test compound at a specific concentration for a defined period (e.g., 10 minutes).

  • To separate the cells from the extracellular medium, layer the cell suspension on top of silicone oil in a microcentrifuge tube and centrifuge. The cells will form a pellet at the bottom of the tube, while the aqueous medium remains on top of the oil.

  • Remove the supernatant and the silicone oil.

  • Lyse the bacterial pellet using a suitable method (e.g., sonication, addition of a lysis agent).

  • Add an internal standard to the lysate for accurate quantification.

  • Precipitate proteins and clarify the lysate by centrifugation.

  • Analyze the supernatant by LC-MS/MS to quantify the intracellular concentration of the test compound.

  • Normalize the amount of compound to the number of cells or total protein content.

X-ray Crystallography of FabI-Inhibitor Complexes

Determining the three-dimensional structure of FabI in complex with an inhibitor provides invaluable insights into the mechanism of inhibition and facilitates structure-based drug design.[2][24][25][26]

Objective: To elucidate the binding mode of an inhibitor to FabI.

General Workflow:

  • Protein Crystallization:

    • Concentrate the purified FabI protein to a high concentration (e.g., 5-10 mg/mL).

    • Screen for crystallization conditions using various commercially available screens and crystallization methods (e.g., hanging drop or sitting drop vapor diffusion).

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Soaking or Co-crystallization:

    • Soaking: Transfer the apo-FabI crystals to a solution containing the inhibitor to allow the compound to diffuse into the active site.

    • Co-crystallization: Mix the purified FabI protein with the inhibitor and cofactor (e.g., NAD⁺) prior to setting up crystallization trials.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron radiation source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the phase problem using molecular replacement with a known FabI structure as a search model.

    • Build the atomic model of the FabI-inhibitor complex into the electron density map.

    • Refine the model against the experimental data to obtain a final, high-resolution structure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows relevant to FabI drug discovery.

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP Acyl-ACP (Cn) Acyl-ACP (Cn) Acetoacetyl-ACP->Acyl-ACP (Cn) FabH->Acetoacetyl-ACP FabB/F FabB/F Acyl-ACP (Cn)->FabB/F 3-Ketoacyl-ACP 3-Ketoacyl-ACP FabG FabG 3-Ketoacyl-ACP->FabG 3-Hydroxyacyl-ACP 3-Hydroxyacyl-ACP FabZ/A FabZ/A 3-Hydroxyacyl-ACP->FabZ/A trans-2-Enoyl-ACP trans-2-Enoyl-ACP FabI FabI trans-2-Enoyl-ACP->FabI Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) Membrane Lipids Membrane Lipids Acyl-ACP (Cn+2)->Membrane Lipids FabB/F->3-Ketoacyl-ACP FabG->3-Hydroxyacyl-ACP FabZ/A->trans-2-Enoyl-ACP FabI->Acyl-ACP (Cn+2) NAD+ NAD+ FabI->NAD+ NADH NADH NADH->FabI Malonyl-ACP_elong Malonyl-ACP Malonyl-ACP_elong->FabB/F

Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway.

FabI_Inhibition FabI FabI FabI_NADH_complex FabI-NADH Complex FabI->FabI_NADH_complex NADH NADH NADH->FabI_NADH_complex trans-2-Enoyl-ACP trans-2-Enoyl-ACP trans-2-Enoyl-ACP->FabI_NADH_complex Binding Prevented Inactive_Complex Inactive Ternary Complex (FabI-NADH-Inhibitor) FabI_NADH_complex->Inactive_Complex FabI_Inhibitor FabI Inhibitor FabI_Inhibitor->Inactive_Complex No_Reaction Fatty Acid Synthesis Blocked Inactive_Complex->No_Reaction Drug_Discovery_Workflow Target_Identification Target Identification (FabI in Gram-negative bacteria) HTS High-Throughput Screening (Biochemical or Whole-cell) Target_Identification->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Identification->Lead_Optimization In_Vitro_Testing In Vitro Characterization (IC50, MIC, Spectrum) Lead_Optimization->In_Vitro_Testing Permeability_Assay Gram-negative Accumulation Assay (LC-MS/MS) In_Vitro_Testing->Permeability_Assay Permeability_Assay->Lead_Optimization Iterative Design In_Vivo_Efficacy In Vivo Efficacy (Mouse infection models) Permeability_Assay->In_Vivo_Efficacy Clinical_Candidate Clinical Candidate In_Vivo_Efficacy->Clinical_Candidate

References

Role of enoyl-ACP reductase in Klebsiella pneumoniae survival

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of Enoyl-ACP Reductase (FabI) in Klelebsiella pneumoniae Survival

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Klebsiella pneumoniae is a formidable Gram-negative pathogen, notorious for its rapid acquisition of multidrug resistance, posing a significant threat to global public health. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian FAS-I system, presents a promising avenue for the development of novel antibacterial agents. This guide focuses on the enoyl-acyl carrier protein (ACP) reductase (FabI), a critical enzyme that catalyzes the rate-limiting step in the FAS-II elongation cycle. Inhibition of FabI disrupts the synthesis of fatty acids required for bacterial membrane integrity, leading to cell death. This document provides a comprehensive overview of the biochemical properties of K. pneumoniae FabI (KpFabI), its validation as a therapeutic target, quantitative data on its inhibition, and detailed protocols for key experimental assays.

Introduction to Klebsiella pneumoniae and the FAS-II Pathway

Klebsiella pneumoniae is a leading cause of nosocomial infections, including pneumonia, bloodstream infections, and urinary tract infections, particularly in immunocompromised individuals.[1] The emergence of carbapenem-resistant and hypervirulent strains has severely limited therapeutic options, necessitating the discovery of new drugs with novel mechanisms of action.[2]

The type II fatty acid synthesis (FAS-II) pathway is an attractive target for antibacterial drug discovery due to its essentiality and its structural divergence from the homologous mammalian FAS-I system.[3] The FAS-II pathway involves a series of discrete, soluble enzymes that collectively build fatty acid chains, which are crucial components of bacterial cell membranes.

The Central Role of Enoyl-ACP Reductase (FabI)

Enoyl-ACP reductase (FabI) is a key enzyme in the FAS-II pathway, catalyzing the final and rate-limiting step of each fatty acid elongation cycle.[3] This reaction involves the NADH-dependent reduction of a trans-2-enoyl-ACP substrate to a saturated acyl-ACP.[4] By driving the reaction forward, FabI's activity is responsible for pulling each cycle of fatty acid elongation to completion.[5] Its inhibition leads to the cessation of fatty acid production, compromising the bacterial membrane and resulting in bacterial death, making it a validated drug target.[6][7]

The Bacterial Fatty Acid Synthesis (FAS-II) Pathway

The FAS-II pathway is an iterative four-step process that extends the acyl chain by two carbons in each cycle.

  • Condensation: β-ketoacyl-ACP synthase (FabH, FabB, FabF) condenses malonyl-ACP with an acyl-ACP primer.

  • Reduction: β-ketoacyl-ACP reductase (FabG) reduces the 3-keto group to a hydroxyl group.

  • Dehydration: β-hydroxyacyl-ACP dehydratase (FabZ or FabA) removes a water molecule, creating a trans-2-enoyl-ACP intermediate.

  • Reduction: Enoyl-ACP reductase (FabI) reduces the carbon-carbon double bond of trans-2-enoyl-ACP, using NADH as a cofactor, to produce a saturated acyl-ACP, which can then begin a new elongation cycle.

FAS_II_Pathway cluster_main FAS-II Elongation Cycle Malonyl_ACP Malonyl-ACP FabH_B_F FabH/B/F Acyl_ACP_n Acyl-ACP (n carbons) Ketoacyl_ACP β-Ketoacyl-ACP FabG FabG Hydroxyacyl_ACP β-Hydroxyacyl-ACP FabZ_A FabZ/A Enoyl_ACP trans-2-Enoyl-ACP FabI FabI (KpFabI) Acyl_ACP_n2 Acyl-ACP (n+2 carbons) Acyl_ACP_n2->Acyl_ACP_n New Cycle / Termination FabH_B_F->Ketoacyl_ACP Condensation FabG->Hydroxyacyl_ACP Reduction (NADPH) FabZ_A->Enoyl_ACP Dehydration FabI->Acyl_ACP_n2 Reduction (NADH)

Caption: The bacterial Type II Fatty Acid Synthesis (FAS-II) cycle.

Biochemical Properties of K. pneumoniae FabI (KpFabI)

Recent studies have characterized the FabI enzyme from K. pneumoniae (KpFabI).

  • Structure: KpFabI organizes as a homotetramer, which is a common quaternary structure for bacterial FabI enzymes. The crystal structure reveals a classic Rossman fold, with a highly flexible substrate-binding region located at the interior of the tetrameric assembly.[7][8]

  • Kinetics: Enzyme kinetics studies show that KpFabI has a distinct preference for NADH as its reducing cofactor compared to NADPH.[8] It displays typical Michaelis-Menten kinetics, and its activity can be reliably measured by monitoring NADH oxidation.[7]

  • Substrate Binding: The flexibility of the substrate-binding site is a key feature, primarily stabilized by the binding of the NADH cofactor. This dynamic nature is a critical consideration for the rational design of specific inhibitors.[7][9]

KpFabI as a Therapeutic Target

The essentiality of FabI, coupled with its conservation across many bacterial pathogens and its distinction from human enzymes, makes it a prime target for novel antibiotics.[3]

Inhibition of KpFabI

Several classes of inhibitors targeting FabI have been discovered. The well-known inhibitor triclosan binds preferentially to the enzyme-NAD⁺ complex.[8] More recently, a novel inhibitor, fabimycin , has been developed with potent activity against multidrug-resistant Gram-negative bacteria, including K. pneumoniae.[10][11] Fabimycin was systematically modified from an existing inhibitor (Debio-1452) to improve its accumulation in Gram-negative cells.[10]

Inhibitor_Mechanism KpFabI KpFabI Enzyme Product Acyl-ACP KpFabI->Product Normal Reaction Inactive_Complex Inactive KpFabI-NADH-Inhibitor Complex NADH NADH NADH->KpFabI Substrate trans-2-Enoyl-ACP Substrate->KpFabI Inhibitor FabI Inhibitor (e.g., Fabimycin) Inhibitor->KpFabI Inhibition No_FA Fatty Acid Synthesis Blocked Inactive_Complex->No_FA Leads to Death Bacterial Cell Death No_FA->Death

Caption: General mechanism of KpFabI inhibition.

Quantitative Inhibition Data

The efficacy of FabI inhibitors is determined by measuring their 50% inhibitory concentration (IC₅₀) against the purified enzyme and their minimum inhibitory concentration (MIC) against whole bacterial cells.

CompoundTargetIC₅₀OrganismMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
FabimycinFabIN/AK. pneumoniae (100 clinical isolates)N/AN/A4[10][11]
Compound 4FabI350-fold > leadK. pneumoniae32 - 64N/AN/A[9]
TriclosanFabI0.35 µM*S. aureusN/AN/AN/A[8]
Note: IC₅₀ value is for S. aureus FabI, as specific KpFabI data was not available in the cited literature.
Mechanisms of Resistance

While mutations in the fabI gene can confer resistance in some bacteria, the primary mechanism of resistance to FabI inhibitors in K. pneumoniae involves the upregulation of multidrug efflux pumps.[5] Genes such as marA, soxS, and regulators like ramA can lead to the overexpression of pumps like AcrAB-TolC and OqxAB, which actively expel the inhibitors from the cell, reducing their intracellular concentration and efficacy.[5][12]

Key Experimental Methodologies

KpFabI Enzyme Kinetics Assay

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters (Kₘ, Vₘₐₓ) and inhibitor IC₅₀ values for KpFabI.

Principle: The activity of KpFabI is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺ during the reduction of the enoyl-CoA substrate.[13][14]

Materials:

  • Purified KpFabI enzyme

  • Reaction Buffer: 100 mM Sodium Phosphate, pH 7.5, 1 mM Dithiothreitol (DTT)

  • NADH stock solution (e.g., 10 mM in buffer)

  • Substrate stock solution: Crotonoyl-CoA (e.g., 40 mM in water)[4]

  • Inhibitor stock solution (in DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare reaction mixtures in the microplate wells. For a 50 µL final volume, add:

    • Reaction Buffer

    • KpFabI enzyme (e.g., to a final concentration of 1-5 µg/mL)[4]

    • NADH (e.g., to a final concentration of 200 µM)[4]

    • For IC₅₀ determination, add serial dilutions of the inhibitor. For kinetic analysis, add varying concentrations of the substrate.

  • Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding the substrate (e.g., Crotonoyl-CoA to a final concentration of 0.8 mM for IC₅₀, or a range for Kₘ determination).[4]

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

  • For Kₘ/Vₘₐₓ, plot v₀ against substrate concentration and fit to the Michaelis-Menten equation. For IC₅₀, plot percent inhibition against inhibitor concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against K. pneumoniae according to CLSI guidelines.[6][15]

Materials:

  • K. pneumoniae isolate(s)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (antibiotic/inhibitor)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or plate reader (for OD₆₀₀)

Procedure:

  • Prepare a bacterial inoculum by suspending colonies from an overnight agar plate in saline or broth to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum 1:100 in CAMHB.

  • Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. Each well should contain 50 µL of the diluted compound.

  • Add 50 µL of the diluted bacterial suspension to each well. This results in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.[15]

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for KpFabI Inhibitor Discovery

The discovery and development of novel KpFabI inhibitors typically follows a structured workflow.

Inhibitor_Workflow cluster_workflow Inhibitor Discovery & Development Workflow HTS 1. High-Throughput Screening (HTS) Against Purified KpFabI Hit_ID 2. Hit Identification (Primary Hits) HTS->Hit_ID IC50 3. IC₅₀ Determination (Dose-Response) Hit_ID->IC50 MIC 4. Antimicrobial Susceptibility Testing (MIC against K. pneumoniae) IC50->MIC SAR 5. Structure-Activity Relationship (SAR) & Lead Optimization MIC->SAR Active compounds enter optimization SAR->IC50 Iterative Testing ADMET 6. In Vitro ADMET (Toxicity, Permeability) SAR->ADMET In_Vivo 7. In Vivo Efficacy (Animal Infection Models) ADMET->In_Vivo

Caption: A typical workflow for the discovery of KpFabI inhibitors.

Conclusion and Future Directions

Enoyl-ACP reductase (FabI) is an essential and highly validated target for the development of new antibiotics against Klebsiella pneumoniae. Its critical role in the indispensable FAS-II pathway ensures that its inhibition has a potent bactericidal effect. The discovery of compounds like fabimycin, which exhibit strong activity against drug-resistant clinical isolates, underscores the therapeutic potential of targeting KpFabI.

Future research should focus on:

  • Discovering inhibitors with novel scaffolds to circumvent existing resistance mechanisms.

  • Developing strategies to overcome efflux-mediated resistance, potentially through combination therapy with efflux pump inhibitors.

  • Further characterizing the kinetic and structural properties of KpFabI to facilitate structure-based drug design.

  • Exploring the potential for inhibitors that target both FabI and other essential enzymes in the FAS-II pathway to reduce the likelihood of resistance emergence.

By leveraging the detailed biochemical understanding and robust experimental methodologies outlined in this guide, the scientific community can accelerate the development of next-generation antibiotics to combat the growing threat of multidrug-resistant K. pneumoniae.

References

A Technical Guide to the Discovery of Novel FabI Inhibitors Through Computational Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents with new mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from its mammalian counterpart (FAS-I), has emerged as a promising source of targets for new antibiotics.[1][2][3] Within this pathway, the enoyl-acyl carrier protein reductase (FabI) is a particularly attractive target.[1][4][5] FabI catalyzes the final, rate-limiting step in the fatty acid elongation cycle, making its inhibition a critical blow to the integrity of the bacterial cell membrane.[1][4][6][7] This guide provides a comprehensive overview of the computational strategies and experimental validations employed in the discovery of novel FabI inhibitors.

The Role of FabI in Bacterial Fatty Acid Synthesis

The bacterial FAS-II system is a multi-enzyme pathway responsible for the synthesis of fatty acids, which are essential components of bacterial cell membranes.[1][6] The process involves a repeating four-step cycle of condensation, reduction, dehydration, and a final reduction. FabI is responsible for this last step, reducing the trans-2-enoyl-ACP substrate to acyl-ACP using NADH or NADPH as a cofactor.[7][8] Inhibition of FabI disrupts the entire fatty acid synthesis pathway, leading to bacterial cell death.[1]

FabI_Pathway Malonyl-CoA Malonyl-CoA Acyl-ACP Acyl-ACP FabH FabH Acyl-ACP->FabH Initiation Ketoacyl-ACP Ketoacyl-ACP FabH->Ketoacyl-ACP Condensation FabG FabG Ketoacyl-ACP->FabG Reduction Hydroxyacyl-ACP Hydroxyacyl-ACP FabG->Hydroxyacyl-ACP FabZ_FabA FabZ/FabA Hydroxyacyl-ACP->FabZ_FabA Dehydration Enoyl-ACP Enoyl-ACP FabZ_FabA->Enoyl-ACP FabI FabI Enoyl-ACP->FabI Reduction (Target Step) Elongated Acyl-ACP Elongated Acyl-ACP FabI->Elongated Acyl-ACP Elongated Acyl-ACP->FabH Next Elongation Cycle Fatty_Acids Fatty Acids & Membrane Synthesis Elongated Acyl-ACP->Fatty_Acids

Bacterial Fatty Acid Synthesis (FAS-II) Pathway Highlighting FabI.

Computational Screening for FabI Inhibitors

Computational, or in silico, screening has become an indispensable tool in modern drug discovery, offering a time- and cost-effective approach to identify promising lead compounds from vast chemical libraries.[][10] The general workflow for discovering novel FabI inhibitors involves several key stages, from target preparation to experimental validation of computational hits.

Virtual_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis & Refinement cluster_validation Experimental Validation Target_Prep Target Preparation (FabI Structure) Ligand_Prep Ligand Database Preparation Docking Molecular Docking & Virtual Screening Ligand_Prep->Docking Filtering Post-Docking Analysis (Scoring, ADMET) Docking->Filtering Hit_Selection Hit Compound Selection Filtering->Hit_Selection In_Vitro In Vitro Enzymatic Assays (IC50) Hit_Selection->In_Vitro Whole_Cell Whole-Cell Assays (MIC) In_Vitro->Whole_Cell

General Workflow for Computational Discovery of FabI Inhibitors.
Data on Novel FabI Inhibitors

The following tables summarize quantitative data for representative FabI inhibitors discovered through computational screening methodologies.

Table 1: Biological Activity of Computationally Identified FabI Inhibitors

CompoundTarget OrganismFabI IC₅₀ (µM)MIC (µg/mL)Reference
MN02 S. aureusLow micromolar rangeNot specified[11]
RK10 Broad-spectrumNot specifiedBroad-spectrum activity[7][11]
Compound 1 E. coli80024% inhibition at 200 µM[12]
Fabimycin E. coli, K. pneumoniae, A. baumanniiNot specifiedImpressive activity against >200 clinical isolates[4][5]
AFN-1252 Staphylococcus spp.Not specifiedMIC₉₀ ≤ 0.015[13]
Compound 4 S. aureusPotent (350-fold > lead)Exquisite antistaphylococci activity[14]

Note: IC₅₀ (Half-maximal inhibitory concentration) measures the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Computational Data for Potential FabI Inhibitors

Compound SeriesDocking SoftwareKey Interacting ResiduesComputational ApproachReference
Diphenylmethane Derivatives Not specifiedTyr156, NADPH cofactorSimilarity search, Molecular Docking, MD simulations, MM-GBSA[7][11]
Benzoxazolinones Glide HTVS, Glide SPHis298, His333Pharmacophore filtering, Molecular Docking[12]
Triclosan Derivatives Not specifiedAla95, Ile200, Phe203Chemical Similarity Models, Molecular Docking, MD simulations[15]
α‐cadinol, spathulenol, etc. Not specifiedNot specifiedStructure-based virtual screening[11]

Experimental Protocols

Structure-Based Virtual Screening Protocol

This protocol outlines a typical structure-based virtual screening process to identify potential FabI inhibitors.[16]

  • Target Preparation:

    • Obtain the 3D crystal structure of FabI (e.g., from S. aureus or E. coli) from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Identify the active site, often defined by the binding pocket of the NAD(P)H cofactor and the substrate.[11]

  • Ligand Library Preparation:

    • Acquire a large, diverse library of small molecules (e.g., ZINC database, NCI database).[11][16]

    • Convert the 2D structures to 3D and generate multiple conformations for each ligand.

    • Filter the library based on drug-like properties (e.g., Lipinski's rule of five) and remove compounds with reactive functional groups.[12]

  • Molecular Docking:

    • Utilize docking software (e.g., Glide, AutoDock, GOLD) to predict the binding poses and affinities of each ligand within the FabI active site.[][12]

    • Perform an initial high-throughput virtual screen (HTVS) to quickly filter the library, followed by a more accurate and computationally intensive docking protocol (e.g., Standard Precision or Extra Precision) on the top-ranking compounds.[12]

  • Post-Docking Analysis and Hit Selection:

    • Rank the compounds based on their docking scores, which estimate the binding affinity.

    • Visually inspect the binding poses of the top-ranked hits to ensure key interactions with active site residues (e.g., hydrogen bonds with Tyr156 and the NAD(P)H cofactor) are present.[11]

    • Apply further filters based on predicted ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties.[11]

    • Select a final set of diverse, high-ranking compounds for experimental validation.

In Vitro FabI Enzymatic Inhibition Assay

This spectrophotometric assay is used to determine the IC₅₀ values of hit compounds against the FabI enzyme.[2][14]

  • Materials:

    • Purified recombinant FabI enzyme.

    • Crotonoyl-ACP (substrate).

    • NADH or NADPH (cofactor).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.2).[2]

    • Test compounds dissolved in DMSO.

    • 96-well microplate and a plate reader.

  • Procedure:

    • Prepare reaction mixtures in the microplate wells containing assay buffer, FabI enzyme, and varying concentrations of the test compound.

    • Incubate the mixture for a defined period (e.g., 10 minutes at 30°C) to allow for inhibitor binding.[2]

    • Initiate the enzymatic reaction by adding the substrate (crotonoyl-ACP) and cofactor (NADH).

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (MIC Determination)

This assay determines the whole-cell activity of the identified inhibitors.

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Test compounds.

    • 96-well microplate.

  • Procedure (Broth Microdilution Method):

    • Prepare a serial two-fold dilution of the test compounds in the microplate wells containing CAMHB.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10⁵ CFU/mL).

    • Include positive (no drug) and negative (no bacteria) growth controls.

    • Incubate the plates at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Logical Progression of Drug Discovery

The discovery of a novel FabI inhibitor follows a logical progression from computational prediction to experimental verification and eventual lead optimization. This iterative process ensures that resources are focused on the most promising candidates.

Logical_Flow VS Virtual Screening (In Silico) Hit_ID Hit Identification Enzyme_Assay Enzymatic Assay (IC50) Hit_ID->Enzyme_Assay Cell_Assay Cell-based Assay (MIC) Enzyme_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Cell_Assay->SAR Active Hits Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->VS Iterative Design In_Vivo In Vivo Efficacy Models Lead_Opt->In_Vivo

Logical Flow from Computational Screening to Lead Optimization.

Conclusion

The inhibition of FabI remains a highly viable strategy for the development of new antibacterial agents, particularly against problematic pathogens like Staphylococcus aureus.[4][14] Computational screening methods have proven to be powerful tools in this endeavor, enabling the rapid identification and prioritization of novel chemical scaffolds for further development.[11][15] By integrating structure-based drug design, molecular dynamics, and cheminformatics with traditional experimental validation, researchers can significantly accelerate the pipeline for discovering the next generation of FabI-targeting antibiotics.[10][11][17] The iterative cycle of computational design and experimental testing is crucial for optimizing lead compounds, ultimately aiming to address the critical need for new treatments against resistant bacterial infections.

References

Methodological & Application

Determining the IC50 of FabI Inhibitor 21272541: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of the FabI inhibitor, compound 21272541. FabI, or enoyl-acyl carrier protein reductase, is a crucial enzyme in bacterial fatty acid synthesis, making it a prime target for novel antibacterial agents.[1] Compound 21272541 has been identified as a potent inhibitor of the FabI protein and has shown significant activity against Gram-negative organisms.[2]

The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[3][4] It is a critical parameter in drug discovery for evaluating the potency of an inhibitor.[5] This protocol will detail a continuous-monitoring spectrophotometric assay to determine the IC50 of compound 21272541 against FabI.

Data Presentation

The results of an IC50 determination experiment are typically presented in a table summarizing the inhibitor concentrations used and the corresponding enzyme activity. From this data, a dose-response curve is generated to calculate the IC50 value.

Table 1: Representative Data for IC50 Determination of FabI Inhibitor 21272541

Inhibitor Concentration (nM)% Inhibition
110.2
1025.8
5048.9
10065.4
25080.1
50092.5
100098.7

Experimental Protocols

This section outlines the detailed methodology for determining the IC50 value of FabI inhibitor 21272541. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH by FabI.[1]

Materials and Reagents
  • Purified FabI enzyme (e.g., from Staphylococcus aureus or Escherichia coli)

  • FabI Inhibitor 21272541

  • Crotonoyl-CoA or Crotonoyl-ACP (substrate)[1][6]

  • NADH or NADPH (cofactor)[1][7]

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.5, containing 1 mM DTT and 10% glycerol)

  • DMSO (for dissolving the inhibitor)

  • 96-well microtiter plates (UV-transparent)

  • Spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of FabI inhibitor 21272541 add_reagents Add assay buffer, inhibitor, and FabI enzyme to wells prep_inhibitor->add_reagents prep_reagents Prepare assay reagents: FabI enzyme, substrate, and cofactor prep_reagents->add_reagents pre_incubate Pre-incubate enzyme and inhibitor add_reagents->pre_incubate initiate_reaction Initiate reaction by adding substrate and cofactor pre_incubate->initiate_reaction measure_absorbance Monitor absorbance at 340 nm over time initiate_reaction->measure_absorbance calculate_rates Calculate initial reaction velocities measure_absorbance->calculate_rates plot_curve Plot % inhibition vs. log(inhibitor concentration) calculate_rates->plot_curve determine_ic50 Determine IC50 from the dose-response curve plot_curve->determine_ic50

Caption: Experimental workflow for IC50 determination.

Detailed Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of FabI inhibitor 21272541 in DMSO.

    • Perform serial dilutions of the inhibitor stock solution to achieve a range of desired concentrations.

    • Prepare working solutions of FabI enzyme, substrate (Crotonoyl-CoA or Crotonoyl-ACP), and cofactor (NADH or NADPH) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to each well.

    • Add the serially diluted FabI inhibitor 21272541 to the respective wells. Include a control well with DMSO only (no inhibitor).

    • Add the FabI enzyme solution to all wells.

    • Gently mix and pre-incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a mixture of the substrate and cofactor to all wells.

    • Immediately place the plate in a spectrophotometer and begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set duration (e.g., 20 minutes).[1]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH/NADPH oxidation) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = (1 - (Rate with inhibitor / Rate without inhibitor)) * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot).

    • The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[4]

Signaling Pathway Diagram

The following diagram illustrates the role of FabI in the bacterial fatty acid synthesis pathway and its inhibition by compound 21272541.

fabi_pathway cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP FabH/FabB Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabA/FabZ Elongated_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Elongated_Acyl_ACP FabI FabI_Node FabI Enoyl_ACP->FabI_Node Inhibitor FabI Inhibitor 21272541 Inhibitor->FabI_Node Inhibition FabI_Node->Elongated_Acyl_ACP

Caption: Inhibition of the FabI enzyme in the FAS-II pathway.

References

Application Notes and Protocols: Cell-Based Assay for Fatty Acid Synthesis Inhibition by Compound 21272541

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

De novo fatty acid synthesis is a fundamental metabolic process by which cells produce fatty acids from acetyl-CoA and malonyl-CoA.[1][2][] This pathway is crucial for various cellular functions, including the formation of cell membranes, energy storage, and the production of signaling molecules.[1][2] The key enzyme in this process is fatty acid synthase (FAS), a multi-enzyme complex responsible for the chain elongation of fatty acids.[][4] In numerous disease states, including cancer and metabolic disorders, the fatty acid synthesis pathway is often upregulated.[5] This makes it an attractive target for therapeutic intervention.

This document provides a detailed protocol for a cell-based assay to determine the inhibitory potential of a test compound, designated as 21272541, on de novo fatty acid synthesis. The assay measures the incorporation of radiolabeled acetate into newly synthesized lipids, a robust and sensitive method for quantifying fatty acid synthesis in a cellular context.

Principle of the Assay

This assay quantifies the rate of de novo fatty acid synthesis by measuring the incorporation of 14C-labeled acetate into the cellular lipid fraction. Acetate is a primary precursor for acetyl-CoA, the building block for fatty acid chains. Cells are incubated with [1-14C]-acetate in the presence of varying concentrations of the test compound (21272541). After incubation, total cellular lipids are extracted, and the amount of incorporated radioactivity is measured by scintillation counting. A decrease in 14C incorporation in the presence of the test compound indicates inhibition of the fatty acid synthesis pathway.

Materials and Reagents

ReagentSupplierCatalog Number
Cell Culture Medium (e.g., DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTAThermo Fisher Scientific25300054
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
[1-14C]-Acetic Acid, Sodium SaltAmerican Radiolabeled ChemicalsARC 0101
Test Compound (21272541)N/AN/A
DMSO (for compound dilution)Sigma-AldrichD2650
HexaneSigma-Aldrich293337
IsopropanolSigma-Aldrich190764
Scintillation CocktailPerkinElmer6013329
96-well Cell Culture PlatesCorning3596
Scintillation VialsWheaton80010-118

Experimental Protocols

Cell Culture and Seeding
  • Culture a suitable cell line with high fatty acid synthesis activity (e.g., SK-N-BE(2), 3T3-L1 preadipocytes, or various cancer cell lines) in the recommended growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.[6][7]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using trypsin-EDTA and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 2 x 104 cells per well in 100 µL of growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

Compound Treatment and Radiolabeling
  • Prepare a stock solution of Compound 21272541 in DMSO.

  • Create a series of dilutions of the test compound in the growth medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

  • After 24 hours of cell attachment, carefully remove the growth medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of Compound 21272541 to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known fatty acid synthesis inhibitor like Cerulenin or C75).[5][7][8]

  • Incubate the cells with the compound for the desired pre-treatment time (e.g., 4 hours).

  • Prepare a radiolabeling medium containing [1-14C]-acetate at a final concentration of 1 µCi/mL.

  • Add 10 µL of the radiolabeling medium to each well.

  • Incubate the plate for an additional 4 hours at 37°C.

Lipid Extraction and Quantification
  • After the radiolabeling incubation, aspirate the medium from the wells.

  • Wash the cells twice with 200 µL of ice-cold PBS per well.

  • Add 100 µL of a hexane:isopropanol (3:2, v/v) mixture to each well to extract the lipids.

  • Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • Transfer the solvent from each well to a corresponding scintillation vial.

  • Allow the solvent in the vials to evaporate completely in a fume hood.

  • Add 4 mL of scintillation cocktail to each vial.

  • Measure the radioactivity in each vial using a scintillation counter.

Data Analysis

  • The raw data will be in counts per minute (CPM).

  • Calculate the percentage of fatty acid synthesis inhibition for each concentration of Compound 21272541 using the following formula:

    % Inhibition = [1 - (CPMTreated - CPMBlank) / (CPMVehicle - CPMBlank)] x 100

    • CPMTreated: CPM from wells treated with the test compound.

    • CPMVehicle: CPM from wells treated with the vehicle (DMSO).

    • CPMBlank: CPM from wells with no cells (background).

  • Plot the % inhibition against the log concentration of Compound 21272541.

  • Determine the IC50 value (the concentration of the compound that inhibits fatty acid synthesis by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The quantitative results of the assay can be summarized in the following table:

CompoundConcentration (µM)Mean CPM (n=3)Std. Deviation% Inhibition
Vehicle (DMSO)0150,0008,5000
21272541 0.1135,0007,20010.0
190,0005,10040.0
1045,0002,80070.0
10015,0001,20090.0
Positive Control 1022,5001,50085.0
(e.g., C75)
IC50 (µM) [Calculated Value]

Visualizations

Fatty Acid Synthesis Pathway and Inhibition

FattyAcidSynthesis Citrate Citrate (from Mitochondria) AcetylCoA_cyto Acetyl-CoA (Cytosol) Citrate->AcetylCoA_cyto ATP-citrate lyase MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FASN Fatty Acid Synthase (FASN) AcetylCoA_cyto->FASN MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate ElongationDesaturation Elongation & Desaturation Palmitate->ElongationDesaturation FattyAcids Other Fatty Acids ElongationDesaturation->FattyAcids Inhibitor Compound 21272541 Inhibitor->FASN Inhibition ACC Acetyl-CoA Carboxylase (ACC) NADPH NADPH NADPH->FASN Workflow Start Start SeedCells 1. Seed Cells in 96-well plate Start->SeedCells Incubate24h 2. Incubate 24 hours SeedCells->Incubate24h AddCompound 3. Add Compound 21272541 (various concentrations) Incubate24h->AddCompound PreIncubate 4. Pre-incubate 4 hours AddCompound->PreIncubate AddRadiolabel 5. Add [1-14C]-Acetate PreIncubate->AddRadiolabel Incubate4h 6. Incubate 4 hours AddRadiolabel->Incubate4h WashCells 7. Wash cells with PBS Incubate4h->WashCells ExtractLipids 8. Extract Lipids (Hexane:Isopropanol) WashCells->ExtractLipids Evaporate 9. Evaporate Solvent ExtractLipids->Evaporate AddScintillant 10. Add Scintillation Cocktail Evaporate->AddScintillant MeasureCPM 11. Measure Radioactivity (Scintillation Counter) AddScintillant->MeasureCPM AnalyzeData 12. Analyze Data (Calculate % Inhibition & IC50) MeasureCPM->AnalyzeData End End AnalyzeData->End

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Novel Compounds Against Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Klebsiella pneumoniae is a significant Gram-negative pathogen responsible for a variety of infections, including pneumonia, bloodstream infections, and urinary tract infections.[1][2] The increasing prevalence of multidrug-resistant K. pneumoniae strains necessitates the discovery and development of novel antimicrobial agents.[1][3] A critical step in the evaluation of a new antimicrobial compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This document provides a detailed protocol for determining the MIC of a novel investigational compound, designated here as 21272541, against K. pneumoniae using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6][7]

Principle of the Method

The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[5][8] Each well is then inoculated with a standardized suspension of the test organism.[5][6] Following incubation, the plates are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth. This method allows for the quantitative assessment of the in vitro activity of a novel compound against a specific bacterium.

Experimental Protocols

Materials and Reagents

  • Investigational compound 21272541

  • Klebsiella pneumoniae isolate(s) (e.g., ATCC strains or clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5][6]

  • Sterile 96-well microtiter plates

  • Sterile reservoirs

  • Multichannel pipette

  • Sterile pipette tips

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Vortex mixer

  • Incubator (35°C ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other appropriate solvent for the test compound

Quality Control

Quality control should be performed with each test run using a reference strain of bacteria with known MIC values for a standard antibiotic. For K. pneumoniae, Escherichia coli ATCC 25922 and K. pneumoniae ATCC 700603 can be used as quality control strains.[8] The MIC values obtained for the control strains should fall within the acceptable ranges defined by CLSI.[8]

Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of K. pneumoniae.

  • Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer (an absorbance of 0.08-0.13 at 625 nm). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A 1:100 dilution of the 0.5 McFarland suspension is a common starting point.[5]

Preparation of Antimicrobial Dilutions

  • Prepare a stock solution of the investigational compound 21272541 in a suitable solvent (e.g., DMSO). The concentration of the stock solution should be at least 100-fold higher than the highest concentration to be tested.

  • Perform serial two-fold dilutions of the compound in CAMHB in a separate 96-well plate or in tubes to achieve the desired concentration range. For example, if the desired final concentration range is 0.125 to 128 µg/mL, the intermediate concentrations in the dilution plate (before adding bacteria) should be twice this range (0.25 to 256 µg/mL).

  • Dispense 50 µL of each antimicrobial dilution into the appropriate wells of the test microtiter plate.

Inoculation and Incubation

  • Inoculate each well of the microtiter plate containing the antimicrobial dilutions with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

  • Include a growth control well containing 50 µL of CAMHB and 50 µL of the bacterial suspension (no antimicrobial).

  • Include a sterility control well containing 100 µL of uninoculated CAMHB.

  • Seal the plate or cover with a lid to prevent evaporation.

  • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

Reading and Interpreting Results

  • After incubation, place the microtiter plate on a reading device.

  • Examine the growth control well to ensure adequate bacterial growth.

  • Examine the sterility control well to ensure no contamination.

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear). A button of cells at the bottom of the well indicates growth.

Data Presentation

The following table is a template for recording the MIC data for compound 21272541 against various K. pneumoniae isolates.

K. pneumoniae IsolateCompoundMIC (µg/mL)
ATCC 1388321272541
Clinical Isolate 121272541
Clinical Isolate 2 (ESBL-producing)21272541
Clinical Isolate 3 (Carbapenem-resistant)21272541

Visualizations

Experimental Workflow for MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare K. pneumoniae Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension A->D B Prepare Serial Dilutions of Compound 21272541 C Dispense Dilutions into 96-well Plate B->C C->D E Incubate at 35°C for 16-20 hours D->E F Visually Inspect for Bacterial Growth E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical Signaling Pathway for Antimicrobial Action

This diagram illustrates a hypothetical mechanism of action for compound 21272541, targeting bacterial cell wall synthesis, a common target for antibiotics against bacteria like K. pneumoniae.[9]

Signaling_Pathway compound Compound 21272541 pbp Penicillin-Binding Proteins (PBPs) compound->pbp Inhibits peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan Catalyzes cell_wall Cell Wall Synthesis peptidoglycan->cell_wall Leads to lysis Cell Lysis cell_wall->lysis Inhibition leads to

Caption: Hypothetical inhibition of cell wall synthesis by compound 21272541.

References

Application Notes & Protocols: Evaluating the In Vivo Efficacy of FabI Inhibitor 21272541 Against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this document, there are no publicly available studies detailing the in vivo efficacy of the specific FabI inhibitor 21272541 in any Acinetobacter baumannii infection model. The compound has been identified as a promising candidate through in silico (computational) studies.[1][2] This document provides a summary of the existing computational data and presents a detailed, generalized protocol for how such in vivo studies could be designed and executed based on established methodologies for similar compounds.

Introduction

Acinetobacter baumannii is a Gram-negative, multidrug-resistant pathogen recognized by the World Health Organization as a critical priority for the development of new antibiotics.[3] One promising therapeutic target is the enzyme enoyl-acyl carrier protein (ACP) reductase, or FabI, which is essential for bacterial survival.[4] FabI catalyzes the final, rate-limiting step in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for producing the fatty acids necessary for bacterial membrane integrity.[4][5]

Inhibitor 21272541 was identified through advanced computational methods, including pharmacophore modeling and molecular dynamics simulations, as a potent inhibitor of A. baumannii FabI.[1][2] These in silico studies predict a high binding affinity to the target enzyme, suggesting that 21272541 could be an effective therapeutic agent.[1][2] This document outlines the available computational data and provides a comprehensive, hypothetical protocol for evaluating the in vivo efficacy of this compound in a murine infection model.

Mechanism of Action: Inhibition of Fatty Acid Synthesis

The proposed mechanism of action for inhibitor 21272541 is the targeted inhibition of the FabI enzyme. By blocking FabI, the compound disrupts the fatty acid elongation cycle, leading to a termination of fatty acid synthesis, which is crucial for the bacterium's viability.[5][6]

FAS_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Ketoacyl_ACP β-Ketoacyl-ACP FabH->Ketoacyl_ACP FabG FabG (Reduction) Ketoacyl_ACP->FabG FabZ FabZ (Dehydration) FabG->FabZ FabI FabI (Reduction) FabZ->FabI Acyl_ACP Acyl-ACP (Elongated) FabI->Acyl_ACP Acyl_ACP->Malonyl_ACP New Cycle Inhibitor Inhibitor 21272541 Inhibitor->FabI

Figure 1: Proposed inhibition of the bacterial FAS-II pathway by inhibitor 21272541.

Preclinical Data (In Silico)

Computational studies have predicted that inhibitor 21272541 has a strong and stable interaction with the A. baumannii FabI protein. The binding free energy, calculated using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods, indicates a high binding affinity.[1][2]

Compound Binding Free Energy (ΔG bind, kcal/mol) Key Energy Components (kcal/mol)
21272541 -71.34 Van der Waals: -55.21Electrostatic: -30.49Solvation: +14.36
89795992-68.52Data from reference publication
89792657-66.19Data from reference publication
Table 1: Summary of MM/GBSA-based binding energy profile of inhibitor 21272541 in complex with A. baumannii FabI. Data extracted from Khan et al., 2023.

These results show that inhibitor 21272541 exhibited the highest predicted binding affinity among the screened compounds, making it a priority candidate for further in vitro and in vivo testing.[1][2]

Proposed Protocol for In Vivo Efficacy Testing

This section details a standardized protocol for assessing the efficacy of inhibitor 21272541 in a murine model of A. baumannii infection. The neutropenic thigh infection model is recommended as it is a well-established model for evaluating antimicrobial efficacy by quantifying bacterial burden.

Materials and Reagents
  • Test Compound: FabI Inhibitor 21272541 (solubilized in a suitable vehicle, e.g., 5% DMSO, 10% Solutol HS 15 in saline).

  • Bacterial Strain: Acinetobacter baumannii ATCC 19606 or a relevant multidrug-resistant clinical isolate.

  • Animals: Specific-pathogen-free, female ICR or BALB/c mice, 6-8 weeks old.[7]

  • Reagents for Neutropenia: Cyclophosphamide.

  • Culture Media: Tryptic Soy Broth (TSB), Tryptic Soy Agar (TSA).

  • Anesthetics: Isoflurane or Ketamine/Xylazine mixture.[8]

  • Vehicle Control: Sterile formulation vehicle.

  • Positive Control: Relevant antibiotic (e.g., imipenem, if the strain is susceptible).

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Efficacy Assessment A1 Induce Neutropenia (Cyclophosphamide, Day -4 & -1) B1 Thigh Infection (Intramuscular injection, Day 0) A1->B1 A2 Prepare A. baumannii Inoculum (Mid-log phase culture) A2->B1 A3 Prepare Dosing Solutions (Inhibitor 21272541, Vehicle) B2 Initiate Treatment (e.g., 2 hours post-infection) A3->B2 B1->B2 B3 Administer Doses (Defined schedule, e.g., q6h) B2->B3 C1 Euthanize Mice (24 hours post-infection) B3->C1 C2 Harvest Thigh Tissue C1->C2 C3 Homogenize Tissue C2->C3 C4 Plate Serial Dilutions C3->C4 C5 Incubate Plates & Count CFU C4->C5 C6 Calculate log10 CFU/g tissue C5->C6

Figure 2: Experimental workflow for the murine neutropenic thigh infection model.
Detailed Procedure

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) to mice on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to the day of infection. This renders the mice neutropenic, making them more susceptible to infection and ensuring that the observed antimicrobial effect is due to the compound, not the host immune response.

  • Inoculum Preparation:

    • Culture A. baumannii in TSB overnight at 37°C.

    • Subculture into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired final concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection:

    • Anesthetize mice using isoflurane.

    • Inject 0.1 mL of the bacterial suspension (containing ~1 x 10⁶ CFU) into the right thigh muscle of each mouse.

  • Treatment:

    • At a designated time post-infection (e.g., 2 hours), begin treatment.

    • Administer the prepared solution of inhibitor 21272541, vehicle control, or positive control antibiotic via a clinically relevant route (e.g., intravenous or intraperitoneal).

    • Dosing should be performed at multiple concentrations (e.g., 10, 30, 100 mg/kg) and on a defined schedule (e.g., every 6 or 12 hours).

  • Efficacy Assessment:

    • At 24 hours after the initial infection, euthanize the mice via an approved method (e.g., CO₂ asphyxiation).

    • Aseptically remove the entire right thigh muscle.

    • Weigh the tissue and homogenize it in a known volume of sterile PBS.

    • Perform serial dilutions of the tissue homogenate and plate onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the colony-forming units (CFU) per gram of tissue.

Data Analysis and Expected Outcomes

The primary endpoint is the bacterial burden in the thigh tissue, expressed as log₁₀ CFU/g. Efficacy is demonstrated by a statistically significant reduction in bacterial load in the treatment groups compared to the vehicle control group. A successful outcome would be a ≥2-log₁₀ reduction in CFU/g tissue. Data should be presented in a table and analyzed using appropriate statistical tests (e.g., one-way ANOVA with post-hoc tests).

Treatment Group Dose (mg/kg) Mean Bacterial Burden (log₁₀ CFU/g ± SD) Log Reduction vs. Vehicle
Vehicle Control-Expected: ~7.0-8.0-
Inhibitor 2127254110Hypothetical DataHypothetical Data
Inhibitor 2127254130Hypothetical DataHypothetical Data
Inhibitor 21272541100Hypothetical DataHypothetical Data
Positive ControlDoseHypothetical DataHypothetical Data
Table 2: Example data presentation table for quantitative outcomes from the thigh infection model.

Conclusion and Future Directions

While inhibitor 21272541 shows significant promise in computational models, its true therapeutic potential can only be determined through rigorous in vitro and in vivo testing. The protocol described herein provides a robust framework for the initial in vivo evaluation of this compound. Positive results from this study would warrant further investigation, including pharmacokinetic/pharmacodynamic (PK/PD) analysis, testing in other infection models (e.g., pneumonia or sepsis), and assessment against a broader panel of clinical A. baumannii isolates.[8][9][10]

References

Application Notes: Evaluating Compound 21272541 in a Klebsiella pneumoniae Sepsis Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Klebsiella pneumoniae is a Gram-negative bacterium and a significant cause of community- and hospital-acquired infections, including pneumonia, urinary tract infections, and bloodstream infections that can lead to sepsis.[1][2][3] The emergence of multidrug-resistant (MDR) strains poses a severe threat to public health, necessitating the development of novel therapeutic strategies.[1] Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is a common and often fatal outcome of severe K. pneumoniae infections, with high mortality rates.[1][4]

The pathophysiology of sepsis is driven by a complex cascade of inflammatory mediators.[5][6] A central signaling pathway in this process is initiated by the recognition of bacterial components, such as lipopolysaccharide (LPS), by host pattern recognition receptors like Toll-like receptor 4 (TLR4).[7][8][9] Activation of TLR4 triggers a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][10][11] Activated NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), which are critical drivers of the systemic inflammation and organ damage seen in sepsis.[12][13] Given its central role, the TLR4/NF-κB pathway is a key therapeutic target for mitigating the hyperinflammatory response in sepsis.[9][12][14]

This document outlines the application of a murine model of K. pneumoniae-induced pneumonia and sepsis to evaluate the efficacy of therapeutic candidates, such as Compound 21272541, that are hypothesized to modulate this inflammatory cascade.

Rationale for the Model Animal models are indispensable for studying the complex host-pathogen interactions in sepsis and for the preclinical evaluation of new therapies.[4] A murine model of pneumonia-induced sepsis using K. pneumoniae recapitulates key aspects of the human disease, including bacterial dissemination, systemic inflammation, and organ dysfunction.[4][15][16] Intratracheal inoculation of K. pneumoniae in mice leads to a robust lung infection that can progress to systemic bacteremia and sepsis, providing a clinically relevant context to assess the in vivo efficacy of potential therapeutics.[4][16] This model allows for the evaluation of critical endpoints such as survival, bacterial clearance, and modulation of the host inflammatory response.

Logical Framework for Therapeutic Evaluation

The diagram below illustrates the logical process for evaluating a novel therapeutic agent within the context of the K. pneumoniae sepsis model.

G cluster_0 Pre-clinical Evaluation Workflow A Hypothesis: Compound 21272541 modulates host inflammatory response B In Vivo Model Selection: K. pneumoniae Pneumonia-Sepsis in Mice A->B C Experiment Design: - Survival Study - Bacterial Load Analysis - Cytokine Profiling B->C D Execution of Protocols (See Below) C->D E Data Analysis: - Statistical Analysis - Endpoint Comparison D->E F Therapeutic Efficacy Assessment E->F

A diagram illustrating the therapeutic evaluation process.

Key Signaling Pathway: TLR4/NF-κB Axis

The host innate immune response to Gram-negative bacteria like K. pneumoniae is largely mediated by the TLR4 signaling pathway. This diagram shows the key steps and the potential point of intervention for an anti-inflammatory agent.

G cluster_pathway TLR4/NF-κB Signaling Pathway in K. pneumoniae Infection cluster_nucleus KP K. pneumoniae LPS LPS KP->LPS releases TLR4 TLR4 Receptor LPS->TLR4 binds & activates IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces Transcription Gene Transcription Sepsis Systemic Inflammation & Sepsis Cytokines->Sepsis CompoundX Compound 21272541 (Hypothesized Action) CompoundX->IKK Inhibits? G cluster_workflow Experimental Workflow Timeline DayNeg7 Day -7 to -1 Acclimatization Day0_Infection Day 0 (T=0) K. pneumoniae Infection (IT) DayNeg7->Day0_Infection Day0_Treatment Day 0 (T=1h) Treatment (Compound 21272541) Day0_Infection->Day0_Treatment Monitoring Day 0-7 Survival & Health Monitoring Day0_Treatment->Monitoring Day1_Endpoint Day 1 (T=24h) Endpoint Analysis Monitoring->Day1_Endpoint Sub-group SurvivalEndpoint Day 7 Final Survival Assessment Monitoring->SurvivalEndpoint

References

Application Notes and Protocols: Pharmacokinetics and Bioavailability of FabI Inhibitor 21272541 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "21272541" did not correspond to a publicly available FabI inhibitor in the conducted search. The following information is based on a well-characterized FabI inhibitor, AFN-1252, to provide a representative example of the expected data and protocols. All data and protocols described below pertain to AFN-1252 and should not be directly attributed to an inhibitor with the identifier 21272541.

Introduction

FabI, or enoyl-acyl carrier protein reductase, is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[1][2] This pathway is essential for the production of membrane lipids, making FabI a compelling target for novel antibacterial agents.[1] Inhibiting FabI disrupts the elongation of fatty acid chains, ultimately leading to bacterial cell death.[1][3] The structural and organizational differences between bacterial and mammalian fatty acid synthesis pathways allow for the development of selective FabI inhibitors with a reduced risk of off-target effects.[1][3] This document outlines the pharmacokinetic profile and relevant experimental protocols for the FabI inhibitor AFN-1252 in a murine model.

Mechanism of Action

AFN-1252 is a potent and selective inhibitor of the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI).[3] Its mechanism of action involves the specific inhibition of fatty acid biosynthesis.[3] This has been confirmed through various methods, including biochemistry, macromolecular synthesis analysis, and genetic studies.[3] By targeting FabI, AFN-1252 effectively blocks the final, rate-limiting step in the fatty acid elongation cycle, thereby preventing the formation of essential fatty acids necessary for bacterial membrane integrity and overall viability.[1][3]

FabI_Inhibition_Pathway cluster_FASII Bacterial Fatty Acid Synthesis (FAS-II) Elongation Cycle Acyl-ACP Acyl-ACP Condensation Condensation (FabB/F) Acyl-ACP->Condensation Malonyl-ACP Malonyl-ACP Malonyl-ACP->Condensation beta-ketoacyl-ACP beta-ketoacyl-ACP Condensation->beta-ketoacyl-ACP Reduction_1 Reduction (FabG) beta-ketoacyl-ACP->Reduction_1 beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP Reduction_1->beta-hydroxyacyl-ACP Dehydration Dehydration (FabA/Z) beta-hydroxyacyl-ACP->Dehydration trans-2-enoyl-ACP trans-2-enoyl-ACP Dehydration->trans-2-enoyl-ACP Reduction_2 Reduction (FabI) trans-2-enoyl-ACP->Reduction_2 Elongated Acyl-ACP Elongated Acyl-ACP Reduction_2->Elongated Acyl-ACP AFN-1252 AFN-1252 AFN-1252->Reduction_2 Inhibits

Caption: Mechanism of action of AFN-1252 in the bacterial fatty acid synthesis pathway.

Pharmacokinetic Data of AFN-1252 in Mice

The pharmacokinetic parameters of unbound AFN-1252 were determined in neutropenic mice infected with methicillin-susceptible S. aureus (MSSA). The data presented below is from a single oral dose study.

Dose (mg/kg)fCmax (μg/mL)Tmax (h)fAUC0–24 (μg·h/mL)t½ (h)
2.50.0050.250.022.2
50.0080.50.052.3
100.011.00.082.1
300.042.00.342.2
1000.154.01.62.4
Data sourced from a study on AFN-1252 in MSSA-infected neutropenic mice.[4]
fCmax: maximum plasma concentration of unbound drug; Tmax: time at which Cmax occurs; fAUC0–24: area under the plasma concentration-time curve over 24 hours for unbound drug; t½: terminal half-life.[4]

Experimental Protocols

This protocol describes the methodology for assessing the pharmacokinetics of a FabI inhibitor in a murine infection model.

1. Animal Model and Infection:

  • Use neutropenic mice to establish the infection.

  • Inoculate the thigh muscle of each mouse with a suspension of S. aureus (e.g., MSSA ATCC 29213) at a concentration of approximately 10^6 CFU.[4]

2. Drug Administration:

  • Two hours post-inoculation, administer the FabI inhibitor (e.g., AFN-1252) orally via gavage.[4]

  • Prepare different dose cohorts (e.g., 2.5, 5, 10, 30, and 100 mg/kg) in an appropriate vehicle.[4]

3. Sample Collection:

  • Collect blood samples from groups of mice (e.g., six mice per time point) at multiple time points post-drug administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[4]

  • Blood collection is performed via intracardiac puncture.[4]

4. Sample Processing and Analysis:

  • Process the blood samples to separate plasma.

  • Determine the concentration of the FabI inhibitor in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Perform plasma protein binding studies to determine the unbound fraction of the drug. The protein binding of AFN-1252 was determined to be 98.5 ± 0.35%.[4]

5. Pharmacokinetic Analysis:

  • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for the unbound drug using non-compartmental analysis.

PK_Workflow cluster_Infection Infection Phase cluster_Treatment Treatment and Sampling cluster_Analysis Analysis Phase Neutropenic_Mice Neutropenic Mice Inoculation Thigh Inoculation (~10^6 CFU S. aureus) Neutropenic_Mice->Inoculation Drug_Admin Oral Administration of FabI Inhibitor (e.g., AFN-1252) Inoculation->Drug_Admin 2 hours post-infection Blood_Collection Blood Sample Collection (Multiple Time Points) Drug_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Concentration_Analysis Drug Concentration Analysis (LC-MS/MS) Plasma_Separation->Concentration_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Concentration_Analysis->PK_Analysis

Caption: Workflow for the pharmacokinetic study of a FabI inhibitor in a murine thigh infection model.

This protocol is for determining the inhibitory activity of a compound against the FabI enzyme.

1. Assay Preparation:

  • Conduct the assay in 96-well microtiter plates.[2]

  • Prepare assay mixtures containing the specific components for the FabI enzyme.[2]

2. Compound Preparation:

  • Serially dilute the test compound to various concentrations (e.g., 0.01 to 10 μM).[2]

3. Enzymatic Reaction:

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the consumption of NAD(P)H by measuring the change in absorbance at 340 nm over a period of time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).[2]

4. Data Analysis:

  • Calculate the percent inhibition for each compound concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Aqueous Solubility of FabI Inhibitor 21272541

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing challenges with the aqueous solubility of the FabI inhibitor 21272541 during in vitro assays. The following sections offer structured advice, experimental protocols, and visual aids to help you achieve reliable and reproducible results.

General Troubleshooting Guide

Issue: The FabI inhibitor 21272541 precipitates out of solution when diluted into aqueous assay buffer from a DMSO stock.

This is a common problem for poorly soluble compounds, which can lead to inaccurate and unreliable data in in vitro assays.[1][2] The troubleshooting workflow below provides a systematic approach to addressing this issue.

G cluster_0 Troubleshooting Workflow for Compound Precipitation start Start: Compound precipitates in aqueous buffer check_dmso 1. Verify Final DMSO Concentration Is it ≤1%? start->check_dmso high_dmso High DMSO may be toxic or alter protein activity. Reduce concentration. check_dmso->high_dmso No solubility_test 2. Determine Kinetic Solubility What is the maximum soluble concentration at ≤1% DMSO? check_dmso->solubility_test Yes high_dmso->check_dmso sol_adequate Is the solubility sufficient for the assay's IC50? solubility_test->sol_adequate proceed Proceed with Assay sol_adequate->proceed Yes sol_inadequate 3. Test Solubility-Enhancing Excipients sol_adequate->sol_inadequate No excipient_options Options: - Surfactants (e.g., Tween-80) - Cyclodextrins (e.g., HP-β-CD) - pH Adjustment - Co-solvents (e.g., PEG300) sol_inadequate->excipient_options check_compatibility 4. Verify Excipient Compatibility Does the excipient interfere with the assay or target? sol_inadequate->check_compatibility excipient_options->check_compatibility interference Select an alternative excipient and re-test. check_compatibility->interference Yes optimize 5. Optimize Formulation Determine the lowest effective excipient concentration. check_compatibility->optimize No interference->sol_inadequate final_protocol Final Protocol Established optimize->final_protocol

Caption: A decision-making workflow for addressing compound precipitation in in vitro assays.

Frequently Asked Questions (FAQs)

Preparation of Stock Solutions

Q1: What is the recommended solvent for creating a stock solution of FabI inhibitor 21272541?

A1: For most poorly soluble compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution (e.g., 10-30 mM).[2] However, it is crucial to ensure the final concentration of DMSO in your assay is low (typically ≤1%) to avoid solvent-induced artifacts or cytotoxicity.[1]

Q2: My compound won't dissolve in DMSO. What are my options?

A2: If DMSO is not a suitable solvent, other organic solvents can be considered, such as ethanol, methanol, or N,N-dimethylformamide (DMF).[2] When selecting an alternative, you must validate its compatibility with your specific assay, ensuring it does not affect enzyme activity, cell viability, or other assay components.

Improving Aqueous Solubility

Q3: What are the first steps to take if my compound precipitates upon dilution into an aqueous buffer?

A3: The first step is to determine the kinetic solubility of your compound in the assay buffer.[3] This will tell you the maximum concentration at which the compound remains in solution under your assay conditions. If this concentration is too low for your experimental needs, you will need to explore solubility-enhancing strategies.

Q4: What are common solubility-enhancing agents (excipients) I can use?

A4: Several types of excipients can be used to improve the aqueous solubility of hydrophobic compounds for in vitro assays.[4][5] The choice of agent depends on the physicochemical properties of your compound and the tolerance of your assay system. Common options include:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Triton™ X-100 can be effective at low concentrations (e.g., 0.01-0.05%).[1][6] They work by forming micelles that encapsulate the hydrophobic compound.

  • Cyclodextrins: These cyclic oligosaccharides, such as (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[4][7]

  • Co-solvents: In addition to DMSO, other water-miscible organic solvents like polyethylene glycol (PEG) or glycerol can be used, but their concentration must be carefully controlled.[2]

  • pH Adjustment: If your compound has ionizable functional groups, adjusting the pH of the buffer can significantly increase its solubility.[8]

Q5: How do I choose the right excipient and concentration?

A5: The selection process is empirical. It is recommended to test a panel of excipients at various concentrations to find the optimal formulation. Always include a control with the excipient alone to ensure it does not interfere with your assay. The goal is to use the lowest effective concentration of the solubilizing agent.

Data Interpretation

Q6: How can I be sure that the observed inhibitory activity is not an artifact of compound precipitation?

A6: Compound precipitation can lead to non-specific inhibition or aggregation-based effects, which are common sources of false positives in screening campaigns. It is essential to work at concentrations below the measured kinetic solubility of your compound in the final assay buffer. If you are using excipients, ensure they do not alter the behavior of your positive or negative controls.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method for determining the kinetic solubility of FabI inhibitor 21272541 in your aqueous assay buffer.[3][9]

Materials:

  • FabI inhibitor 21272541

  • DMSO

  • Aqueous assay buffer (e.g., PBS, Tris, pH 7.4)

  • 96-well clear-bottom microplate

  • Plate reader capable of measuring absorbance or turbidity (nephelometry)

Procedure:

  • Prepare Stock Solution: Create a high-concentration stock solution of the inhibitor in 100% DMSO (e.g., 20 mM).

  • Prepare Intermediate Plate: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., from 20 mM down to 0.1 mM).

  • Dilute into Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the intermediate plate to a new 96-well plate containing a larger volume (e.g., 198 µL) of your aqueous assay buffer. This creates a final DMSO concentration of 1%. Mix well.

  • Incubate: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Measure Precipitation: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Determine Solubility Limit: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Testing Solubility-Enhancing Excipients

This protocol outlines a method for screening different excipients to improve the solubility of your inhibitor.

Materials:

  • FabI inhibitor 21272541 (20 mM stock in DMSO)

  • Aqueous assay buffer

  • Stock solutions of test excipients (see table below)

  • 96-well microplate and plate reader

Procedure:

  • Prepare Excipient Buffers: Prepare your aqueous assay buffer containing different concentrations of each excipient to be tested. For example, for Tween® 80, you might prepare buffers with 0.01%, 0.05%, and 0.1% Tween® 80.

  • Dilute Inhibitor: Add a small volume of your inhibitor's DMSO stock (e.g., 2 µL of 20 mM stock) to a larger volume of each excipient-containing buffer (e.g., 198 µL) to achieve a target concentration that previously showed precipitation.

  • Include Controls:

    • Positive Control (Precipitation): Inhibitor in buffer with no excipient.

    • Negative Control (Baseline): Buffer with excipient only (no inhibitor).

  • Incubate and Measure: Incubate the plate as in Protocol 1 and measure turbidity.

  • Analyze Results: Identify the excipients and concentrations that prevent precipitation (i.e., show turbidity similar to the negative control).

  • Confirm Assay Compatibility: Once a suitable excipient is found, run your full in vitro assay with the excipient alone to confirm it does not inhibit or activate the FabI enzyme or otherwise interfere with the assay readout.

Data Presentation: Common Solubilizing Agents

The table below summarizes common solubilizing agents and their typical starting concentrations for in vitro assays.

Agent Type Example Typical Starting Concentration Mechanism of Action Considerations
Co-Solvent DMSO≤ 1% (v/v)Increases solvent polarity.Can be toxic to cells at higher concentrations.[1]
Non-ionic Surfactant Tween® 800.01% - 0.05% (v/v)Forms micelles to encapsulate the compound.[6]Can interfere with some assays; check for critical micelle concentration.[1]
Cyclodextrin HP-β-CD1 - 10 mMForms inclusion complexes.[4]Can sometimes extract cholesterol from cell membranes.
pH Modifier NaOH / HClAdjust to pH > pKa + 2 (for acids) or pH < pKa - 2 (for bases)Increases the proportion of the ionized (more soluble) form of the drug.Ensure the final pH is compatible with the assay and protein stability.

Signaling Pathway Visualization

The FabI enzyme is a critical component of the bacterial fatty acid synthesis (FAS-II) pathway, which is distinct from the mammalian FAS-I pathway.[10] Inhibiting FabI disrupts the elongation cycle of fatty acid production, which is essential for building bacterial cell membranes.[11][12]

FASII_Pathway cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) Pathway acetyl_coa Acetyl-CoA condensation Condensation (FabH, FabF/B) acetyl_coa->condensation malonyl_acp Malonyl-ACP malonyl_acp->condensation ketoacyl_acp β-Ketoacyl-ACP condensation->ketoacyl_acp reduction1 Reduction (FabG) ketoacyl_acp->reduction1 hydroxyacyl_acp β-Hydroxyacyl-ACP reduction1->hydroxyacyl_acp dehydration Dehydration (FabA/Z) hydroxyacyl_acp->dehydration enoyl_acp trans-2-Enoyl-ACP dehydration->enoyl_acp reduction2 Reduction (FabI) enoyl_acp->reduction2 acyl_acp Acyl-ACP (Elongated Chain) reduction2->acyl_acp elongation_cycle Further Elongation Cycles acyl_acp->elongation_cycle elongation_cycle->condensation New cycle membrane Membrane Lipids (Phospholipids, etc.) elongation_cycle->membrane inhibitor FabI Inhibitor (e.g., 21272541) inhibitor->reduction2

References

Technical Support Center: Overcoming Low Permeability of FabI Inhibitors in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with FabI inhibitors against Gram-negative bacteria.

Frequently Asked Questions (FAQs)

Q1: Why are my FabI inhibitors, which are potent against Gram-positive bacteria, inactive against Gram-negative species?

A1: The primary reason for the lack of activity of many FabI inhibitors against Gram-negative bacteria is the formidable outer membrane, which acts as a permeability barrier, and the presence of promiscuous efflux pumps that actively remove the inhibitors from the cell.[1][2][3][4] This prevents the compounds from reaching their intracellular target, the enoyl-acyl carrier protein reductase (FabI), at a sufficient concentration to exert their inhibitory effect.[1][2][3][4] For instance, the FabI inhibitor Debio-1452 is highly potent against Staphylococcus aureus but lacks activity against Gram-negative pathogens like Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii because it fails to accumulate within these cells.[1][5]

Q2: What are the key structural features of a FabI inhibitor that can improve its permeability in Gram-negative bacteria?

A2: Recent studies have identified key physicochemical properties that correlate with improved accumulation in Gram-negative bacteria. These "permeation rules" or "eNTRy rules" suggest that compounds with the following characteristics are more likely to be effective:

  • Presence of an ionizable nitrogen (a primary amine): This feature is thought to improve uptake through porin channels.[6]

  • Low three-dimensionality (globularity): Flatter, less complex structures tend to permeate better.

  • Limited number of rotatable bonds (typically fewer than five): Increased rigidity can be beneficial for traversing the outer membrane.[7]

The successful development of fabimycin, a FabI inhibitor with potent Gram-negative activity, was guided by these principles.[1][2][3] Fabimycin was engineered from a Gram-positive-specific precursor by incorporating features that enhance its uptake in Gram-negative bacteria.[1][5]

Q3: How can I determine if my FabI inhibitor is a substrate for efflux pumps?

A3: A common method to investigate if a compound is subject to efflux is to test its antibacterial activity in the presence and absence of an efflux pump inhibitor (EPI).[8] A significant decrease in the Minimum Inhibitory Concentration (MIC) of your FabI inhibitor in the presence of an EPI, such as Phe-Arg β-naphthylamide (PAβN), suggests that the compound is actively pumped out of the cell.[8] Additionally, comparing the activity of your inhibitor against a wild-type strain and a corresponding efflux pump-deficient mutant strain (e.g., a ΔtolC mutant in E. coli) can provide strong evidence.[5][7] Potent activity in the efflux-deficient strain, but not the wild-type, points towards efflux as a major resistance mechanism.[5]

Q4: What are some common resistance mechanisms to FabI inhibitors, and how can I identify them?

A4: Resistance to FabI inhibitors can arise through several mechanisms. One of the most common is the acquisition of missense mutations in the fabI gene, which leads to alterations in the FabI protein that reduce the inhibitor's binding affinity.[9] To identify target-based resistance, you can sequence the fabI gene of resistant mutants that emerge during susceptibility testing. Spontaneous resistance frequency studies can also provide insights into how readily resistance develops.[10] Another mechanism is the upregulation of efflux pumps, which can be investigated using the methods described in Q3.[9]

Troubleshooting Guides

Problem 1: My FabI inhibitor shows low or no activity against wild-type Gram-negative bacteria.
Possible Cause Troubleshooting Step Expected Outcome
Poor outer membrane permeability 1. Test the inhibitor against a permeability-deficient strain (e.g., an E. coli strain with a compromised outer membrane). 2. Perform an outer membrane permeability assay, such as the NPN uptake assay.Increased activity against the mutant strain or positive result in the permeability assay indicates the outer membrane is a significant barrier.
Efflux pump activity 1. Determine the MIC of the inhibitor in the presence and absence of an efflux pump inhibitor (EPI) like PAβN. 2. Test the inhibitor against an efflux pump-deficient mutant (e.g., E. coli ΔtolC).A lower MIC in the presence of an EPI or against the mutant strain suggests the inhibitor is an efflux substrate.[5]
Target modification or lack of essentiality 1. For some species like Pseudomonas aeruginosa, FabI is not the sole enoyl-acyl carrier reductase; they possess redundant isoforms like FabV.[10] 2. Sequence the fabI gene in less susceptible strains to check for pre-existing polymorphisms.This will help determine if the target is essential and conserved in your test organism.
Problem 2: I am observing inconsistent MIC values for my FabI inhibitor.
Possible Cause Troubleshooting Step Expected Outcome
Inoculum effect Standardize the bacterial inoculum size for all experiments according to CLSI guidelines.Consistent and reproducible MIC values.
Media composition Ensure the use of appropriate and consistent broth media (e.g., Mueller-Hinton Broth) for susceptibility testing.Reliable MIC data that can be compared across experiments.
Compound stability Assess the stability of your inhibitor in the assay medium over the course of the experiment.This will rule out compound degradation as a source of variability.
Serum protein binding Test the inhibitor's activity in the presence of serum or serum albumin if it is intended for in vivo applications.An increase in MIC in the presence of serum indicates potential binding, which may affect in vivo efficacy.[10]

Quantitative Data Summary

Table 1: In Vitro Activity of Selected FabI Inhibitors Against Gram-negative Clinical Isolates.

CompoundOrganismMIC Range (µg/mL)
Fabimycin E. coli≤8
K. pneumoniae≤8
A. baumannii≤8
Debio-1452-NH3 E. coliModest Activity
K. pneumoniaeModest Activity
A. baumanniiModest Activity
Debio-1452 E. coli>32
K. pneumoniae>32
A. baumannii>32

Data synthesized from multiple sources.[1][10][11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[10][11]

  • Preparation of Inhibitor Stock: Prepare a stock solution of the FabI inhibitor in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the inhibitor in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum Preparation: Grow the bacterial strain to the logarithmic phase and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the diluted inhibitor. Include a growth control (no inhibitor) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

Whole-Cell Accumulation Assay

This assay helps to quantify the amount of an inhibitor that accumulates inside bacterial cells.

  • Bacterial Culture: Grow the Gram-negative bacterial strain to a specific optical density (e.g., OD600 of 0.5).

  • Incubation with Inhibitor: Add the FabI inhibitor to the bacterial culture at a defined concentration and incubate for a specific time.

  • Cell Harvesting: Pellet the bacterial cells by centrifugation.

  • Washing: Wash the cell pellet to remove any inhibitor that is not intracellular.

  • Cell Lysis: Lyse the bacterial cells to release the intracellular contents.

  • Quantification: Quantify the amount of the inhibitor in the cell lysate using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Normalization: Normalize the amount of accumulated inhibitor to the total protein concentration or cell number.

NPN (1-N-phenylnaphthylamine) Uptake Assay for Outer Membrane Permeability

This assay measures the disruption of the outer membrane.

  • Bacterial Suspension: Prepare a suspension of the Gram-negative bacteria in a suitable buffer (e.g., HEPES buffer).

  • NPN Addition: Add NPN, a fluorescent probe that is weakly fluorescent in aqueous environments but becomes highly fluorescent in the hydrophobic environment of a damaged membrane, to the bacterial suspension.

  • Inhibitor Addition: Add the FabI inhibitor to be tested.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. A significant increase in fluorescence indicates that the inhibitor has disrupted the outer membrane, allowing NPN to enter and fluoresce.

Visualizations

logical_relationship cluster_problem Problem: Low FabI Inhibitor Permeability cluster_barriers Key Barriers FabI_Inhibitor FabI Inhibitor GN_Bacteria Gram-Negative Bacterium FabI_Inhibitor->GN_Bacteria Poor Permeability Outer_Membrane Outer Membrane (LPS, Porins) GN_Bacteria->Outer_Membrane Possesses Efflux_Pumps Efflux Pumps (e.g., AcrAB-TolC) GN_Bacteria->Efflux_Pumps Expresses

Caption: Key barriers to FabI inhibitor permeability in Gram-negative bacteria.

experimental_workflow Start Start: Inhibitor shows low activity MIC_WildType Determine MIC vs. Wild-Type Strain Start->MIC_WildType Efflux_Test Test vs. Efflux-Deficient Mutant (e.g., ΔtolC) MIC_WildType->Efflux_Test EPI_Test Test with Efflux Pump Inhibitor (EPI) MIC_WildType->EPI_Test Permeability_Assay Outer Membrane Permeability Assay (NPN) MIC_WildType->Permeability_Assay Conclusion_Efflux Conclusion: Efflux is a major factor Efflux_Test->Conclusion_Efflux MIC significantly decreases EPI_Test->Conclusion_Efflux MIC significantly decreases Conclusion_Permeability Conclusion: Poor permeability is a key issue Permeability_Assay->Conclusion_Permeability Low permeability confirmed signaling_pathway FabI_Inhibitor FabI Inhibitor FabI_Enzyme FabI Enzyme (Enoyl-ACP Reductase) FabI_Inhibitor->FabI_Enzyme Inhibits Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis (Elongation Cycle) FabI_Enzyme->Fatty_Acid_Biosynthesis Catalyzes final step Membrane_Integrity Bacterial Membrane Integrity Fatty_Acid_Biosynthesis->Membrane_Integrity Essential for Cell_Death Bacterial Cell Death Membrane_Integrity->Cell_Death Disruption leads to

References

Addressing potential off-target effects of FabI inhibitor 21272541

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the FabI inhibitor 21272541. The information is intended for scientists and drug development professionals to address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound 21272541?

A1: Compound 21272541 is designed as an inhibitor of FabI (enoyl-acyl carrier protein reductase), an essential enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[1][2] FabI catalyzes the final, rate-limiting step in the elongation cycle of fatty acid biosynthesis.[1][3] By inhibiting this enzyme, the compound disrupts the production of fatty acids necessary for building and maintaining bacterial cell membranes, ultimately leading to bacterial cell death.[1]

Q2: Why is this inhibitor expected to be specific for bacteria?

A2: The bacterial fatty acid synthesis (FAS-II) pathway, where FabI is a key component, is structurally and organizationally distinct from the mammalian fatty acid synthesis (FAS-I) pathway. In mammals, fatty acid synthesis is carried out by a single multifunctional protein, whereas in bacteria, it involves a series of discrete, monofunctional enzymes.[4] This fundamental difference provides a strong basis for the selective action of FabI inhibitors against bacteria with minimal effects on human cells.[1]

Q3: I am observing toxicity in mammalian cell lines at high concentrations. Is this expected?

A3: While designed for bacterial specificity, off-target effects in mammalian cells can occur, particularly at higher concentrations. All small molecule inhibitors have the potential to interact with unintended targets ("off-targets").[5] If you observe cytotoxicity, it is crucial to determine if this is due to an off-target interaction or a non-specific effect. We recommend performing dose-response experiments and comparing the cytotoxic concentration to the effective concentration against bacteria.

Q4: My results from biochemical assays and whole-cell assays are inconsistent. What could be the reason?

A4: Discrepancies between biochemical (cell-free) and cellular assays are common in drug discovery.[6] Several factors can contribute to this:

  • Cell Permeability: The compound may not efficiently cross the bacterial cell wall or the membrane of mammalian cells to reach its intracellular target.

  • Efflux Pumps: Bacteria can actively pump the compound out of the cell, reducing its intracellular concentration and apparent potency.

  • Metabolism: The compound may be metabolized into an inactive form within the cell.

  • Off-target Effects: In a cellular context, the compound might engage with other proteins, leading to unexpected phenotypes that mask the on-target effect.[5]

Q5: What are the first steps to investigate suspected off-target effects?

A5: A systematic approach is necessary to identify off-target interactions.[7] Initial steps include:

  • Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to verify that the compound binds to FabI in intact cells.[6][8]

  • Broad-Spectrum Profiling: Screen the compound against a panel of targets, such as a kinase panel, to identify potential off-target binding.[2][8]

  • Genetic Validation: If an off-target is suspected, using CRISPR/Cas9 to knock out the putative target in a relevant cell line can help determine if the compound's effect is dependent on that target.[5]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Mammalian Cells
Question Possible Cause & Suggested Action
Is the observed cytotoxicity dose-dependent? Action: Perform a detailed dose-response curve in your mammalian cell line. Compare the CC50 (50% cytotoxic concentration) with the MIC (minimum inhibitory concentration) against your target bacteria. A large therapeutic window (high CC50/MIC ratio) suggests reasonable specificity.
Could the effect be due to a known off-target class? Action: Review the chemical structure of 21272541 for motifs known to be associated with promiscuous inhibition or specific off-target families (e.g., kinases, GPCRs). Experiment: Run a broad kinase panel screen to assess for off-target kinase inhibition, a common liability for small molecules.[2][8]
How can I confirm the compound is entering the cells? Action: Use analytical methods like LC-MS/MS to measure the intracellular concentration of the compound. This can help differentiate between poor permeability and true off-target cytotoxicity.
Is the cytotoxicity related to a specific cellular pathway? Action: Perform pathway analysis (e.g., transcriptomics, proteomics) on treated cells to identify upregulated or downregulated pathways, which may point towards the affected off-target.
Issue 2: Lack of Efficacy in Whole-Cell Bacterial Assays
Question Possible Cause & Suggested Action
Does the compound show potent inhibition in a biochemical assay with purified FabI? Action: Confirm the IC50 value using a purified enzyme assay. If the compound is potent here but not in cells, the issue is likely related to cellular factors.[9]
Is the bacterial species known to have intrinsic resistance mechanisms? Action: Some bacteria possess efflux pumps that can expel inhibitors. Experiment: Test the compound's activity in the presence of a known efflux pump inhibitor (e.g., PAβN) to see if potency is restored.
Does this bacterial species express a FabI homolog? Action: Not all bacteria rely on FabI; some have alternative enoyl-ACP reductases like FabK, FabL, or FabV, which are not inhibited by FabI-specific compounds.[10][11] Experiment: Confirm the genetic presence of fabI and the absence of other isoforms in your target species.
How can I verify the compound is reaching the target in bacteria? Action: While challenging, methods like radiolabeling the compound or advanced mass spectrometry techniques can be used to track its accumulation within bacterial cells.

Quantitative Data Summary

The following tables present hypothetical data for Compound 21272541 to serve as an example for data presentation and interpretation.

Table 1: In Vitro Potency and Selectivity Profile

TargetOrganismAssay TypeIC50 / MIC
FabI (On-Target) S. aureusBiochemical12 nM
FabI (On-Target) E. coliBiochemical58 nM[11]
Whole Cell S. aureusMIC900.03 µg/mL[11]
Whole Cell S. pneumoniaeMIC90> 4 µg/mL[10]
Whole Cell Enterococcus spp.MIC90> 4 µg/mL[10]
Human FASN (FAS-I) H. sapiensBiochemical> 50 µM

This table illustrates the desired profile of a selective FabI inhibitor: potent against the target enzyme and whole bacteria that rely on FabI, but inactive against bacteria with different reductases and the human homolog.

Table 2: Example Off-Target Kinase Profiling Results (Top 5 Hits)

Off-Target Kinase% Inhibition @ 1 µMIC50
DYRK1A85%230 nM[8]
CDK1678%200 nM[8]
PIM365%800 nM
DYRK1B62%1.2 µM
CLK255%2.5 µM

This table shows hypothetical results from a kinase screen. Potent inhibition of kinases like DYRK1A and CDK16 at concentrations relevant to cellular activity would warrant further investigation as a potential source of off-target effects.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that Compound 21272541 binds to its intended target (FabI) within intact bacterial or mammalian cells.

Principle: The binding of a ligand (inhibitor) to a protein stabilizes the protein, increasing its resistance to thermal denaturation. This change in thermal stability can be quantified.

Methodology:

  • Cell Culture and Treatment: Culture the cells of interest (e.g., S. aureus or a mammalian cell line) to the desired density. Treat one sample with Compound 21272541 at a relevant concentration (e.g., 10x MIC) and another with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow cell penetration and binding.

  • Heating: Aliquot the treated and control cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells to release the proteins. This can be done through methods like freeze-thaw cycles, sonication, or lysis buffers.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. The supernatant contains the soluble, non-denatured proteins.

  • Quantification: Collect the supernatant and quantify the amount of the target protein (FabI) remaining soluble at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the treated and control samples. A shift in the melting curve to a higher temperature for the drug-treated sample indicates target engagement.[12]

Protocol 2: Kinome-wide Profiling for Off-Target Screening

Objective: To identify unintended interactions between Compound 21272541 and human protein kinases.

Principle: The compound is tested for its ability to inhibit the activity of a large panel of purified human kinases in a high-throughput biochemical assay format.

Methodology:

  • Compound Preparation: Prepare Compound 21272541 at a fixed concentration, typically 1 µM or 10 µM, for initial screening.

  • Kinase Reaction: The assay is typically performed in multi-well plates. Each well contains a specific purified kinase, its substrate peptide, and ATP (often radiolabeled [γ-³²P]ATP or detected via fluorescence).

  • Inhibition Measurement: The compound is added to the reaction mixture. The reaction is allowed to proceed for a set time, and then stopped. The amount of substrate phosphorylation is measured. The reduction in phosphorylation in the presence of the compound compared to a vehicle control indicates inhibition.

  • Primary Screen Analysis: The results are expressed as "% Inhibition" at the tested concentration. A significant inhibition (e.g., >50%) flags a potential "hit."

  • Dose-Response Follow-up: For any significant hits from the primary screen, a follow-up dose-response experiment is conducted. The compound is tested across a range of concentrations to determine the IC50 value, which represents the concentration required to inhibit 50% of the kinase's activity.[8] This provides a quantitative measure of potency against the off-target kinase.

Visualizations

FabI_Pathway cluster_fas Bacterial Fatty Acid Synthesis (FAS-II) cluster_inhibitor Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP Elongation_Cycle Elongation Cycle (FabH, FabG, FabZ) Malonyl_ACP->Elongation_Cycle Enoyl_ACP trans-2-Enoyl-ACP Elongation_Cycle->Enoyl_ACP FabI FabI Enzyme Enoyl_ACP->FabI Reduction Acyl_ACP Acyl-ACP (Elongated Fatty Acid) Acyl_ACP->Elongation_Cycle Next Cycle Membrane Cell Membrane Components Acyl_ACP->Membrane Inhibitor Compound 21272541 Inhibitor->FabI Inhibition FabI->Acyl_ACP

Caption: On-target pathway of FabI inhibitor 21272541.

Off_Target_Workflow Start Unexpected Phenotype Observed (e.g., cytotoxicity, no efficacy) Biochem 1. Confirm On-Target Potency (Biochemical FabI Assay) Start->Biochem Cellular_Engage 2. Confirm Target Engagement in Cells (e.g., CETSA, NanoBRET) Biochem->Cellular_Engage Off_Target_Screen 3. Broad Off-Target Profiling (Kinome Scan, Proteome Array) Cellular_Engage->Off_Target_Screen Identify_Hits 4. Identify Potent Off-Targets (IC50 < 1µM) Off_Target_Screen->Identify_Hits Validate_Hits 5. Validate Off-Target in Cells (Genetic KO, Cellular Assays) Identify_Hits->Validate_Hits Conclusion Identify True MoA and/or Source of Toxicity Validate_Hits->Conclusion

Caption: Experimental workflow for investigating off-target effects.

Troubleshooting_Tree Start Start: Inconsistent Results (Biochemical vs. Cellular) Q_Potent Is compound potent in biochemical assay? Start->Q_Potent A_NotPotent Re-synthesize/purify compound. Re-test in biochemical assay. Q_Potent->A_NotPotent No Q_Cellular Is target engagement confirmed in whole cells (CETSA)? Q_Potent->Q_Cellular Yes A_NoEngage Investigate cell permeability, efflux, or compound stability. Q_Cellular->A_NoEngage No Q_OffTarget Does profiling reveal potent off-target hits? Q_Cellular->Q_OffTarget Yes A_OffTarget Phenotype may be due to off-target effect. Validate hit. Q_OffTarget->A_OffTarget Yes A_OnTarget Phenotype likely on-target. Investigate downstream pathways. Q_OffTarget->A_OnTarget No

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Accounting for Efflux Pump Activity in MIC Testing of 21272541

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compound 21272541. The focus is on addressing challenges related to efflux pump activity during Minimum Inhibitory Concentration (MIC) testing.

Frequently Asked Questions (FAQs)

Q1: We are observing higher than expected MIC values for compound 21272541 against certain bacterial strains. Could efflux pump activity be the cause?

A1: Yes, elevated MIC values are a common indicator of efflux pump-mediated resistance. Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-toxic levels.[1][2] If compound 21272541 is a substrate for one or more efflux pumps in the tested strains, this could lead to decreased susceptibility and consequently, higher MIC values.

Q2: How can we confirm that efflux pumps are responsible for the high MIC values observed for compound 21272541?

A2: A standard method to investigate the role of efflux pumps is to perform MIC testing in the presence and absence of an efflux pump inhibitor (EPI).[3][4] EPIs are compounds that block the activity of efflux pumps. A significant reduction (typically a four-fold or greater decrease) in the MIC of compound 21272541 in the presence of an EPI strongly suggests that the compound is a substrate for efflux pumps in the tested organism.

Q3: What are some common efflux pump inhibitors (EPIs) that can be used in our experiments?

A3: Several well-characterized broad-spectrum EPIs can be used. The choice of EPI may depend on the bacterial species being tested (Gram-positive or Gram-negative). Common EPIs include:

  • Phenylalanine-arginine β-naphthylamide (PAβN or MC-207,110): Often used for Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli.[4]

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): A protonophore that disrupts the proton motive force used by many efflux pumps.[5]

  • Reserpine: An alkaloid known to inhibit efflux pumps, particularly in Gram-positive bacteria like Staphylococcus aureus.[6][7]

  • Verapamil: A calcium channel blocker that has also been shown to have efflux pump inhibitory activity.

It is crucial to determine the intrinsic antimicrobial activity of the EPI itself against the test strains to ensure that the observed effect is due to the potentiation of compound 21272541's activity.[3]

Q4: Are there alternative methods to assess the contribution of efflux pumps to the MIC of compound 21272541?

A4: Yes, another approach is to compare the MIC of compound 21272541 in a wild-type bacterial strain versus an isogenic mutant strain where one or more efflux pump genes have been deleted.[8][9] A lower MIC in the knockout strain compared to the wild-type strain indicates that the deleted efflux pump is involved in the extrusion of the compound. Additionally, fluorescent dye accumulation assays using substrates like ethidium bromide or Hoechst 33342 can be employed to measure efflux pump activity in real-time.[5][10]

Troubleshooting Guides

Issue 1: Inconsistent MIC results for compound 21272541 when using an EPI.

Possible Cause Troubleshooting Step
EPI concentration is suboptimal. Determine the MIC of the EPI alone to ensure it is used at a sub-inhibitory concentration (typically 1/4 to 1/8 of its MIC).
EPI is not stable under the experimental conditions. Verify the stability of the EPI in the growth medium and under the incubation conditions used for the MIC assay.
The efflux pump is not susceptible to the chosen EPI. Test a different EPI with a different mechanism of action.
Spontaneous mutations in efflux pump regulatory genes. Sequence the relevant regulatory genes (e.g., marR, soxR, acrR) in strains exhibiting inconsistent results.

Issue 2: No significant change in the MIC of compound 21272541 in the presence of an EPI.

Possible Cause Troubleshooting Step
Compound 21272541 is not a substrate for the major efflux pumps in the test organism. The primary mechanism of resistance may not be efflux. Consider other resistance mechanisms such as target modification, enzymatic inactivation, or reduced membrane permeability.[11][12][13]
The test organism expresses multiple redundant efflux pumps. Inhibiting a single pump may not be sufficient to see a significant effect. Consider using a combination of EPIs or a knockout strain lacking multiple efflux systems.
The EPI is not effective against the specific efflux pump family expressed by the organism. Research the prevalent efflux pump families in your bacterial species and select an appropriate EPI.

Data Presentation

Table 1: Hypothetical MIC Data for Compound 21272541 Against Escherichia coli ATCC 25922

CompoundMIC (µg/mL)
2127254164
21272541 + PAβN (20 µg/mL)8
21272541 + CCCP (1 µg/mL)16
Ciprofloxacin0.015
Ciprofloxacin + PAβN (20 µg/mL)0.002

This table illustrates a significant reduction in the MIC of 21272541 in the presence of EPIs, suggesting it is an efflux pump substrate.

Table 2: Hypothetical MIC Data for Compound 21272541 Against Wild-Type and Efflux Pump Knockout Strains of Pseudomonas aeruginosa PAO1

StrainRelevant GenotypeMIC of 21272541 (µg/mL)
PAO1Wild-type128
PAO1ΔMexAB-OprMDeletion of mexAB-oprM16
PAO1ΔMexXY-OprMDeletion of mexXY-oprM128

This table suggests that MexAB-OprM is a primary efflux pump for compound 21272541 in P. aeruginosa.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay with an Efflux Pump Inhibitor

  • Prepare Materials: Cation-adjusted Mueller-Hinton Broth (CAMHB), 96-well microtiter plates, compound 21272541 stock solution, EPI stock solution (e.g., PAβN), and a standardized bacterial inoculum (0.5 McFarland).

  • Determine EPI Sub-inhibitory Concentration: Perform a standard broth microdilution MIC assay for the EPI alone to determine the highest concentration that does not inhibit bacterial growth.

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of compound 21272541 in CAMHB in the wells of a 96-well plate. Prepare a parallel set of dilutions in CAMHB containing the sub-inhibitory concentration of the EPI.

  • Inoculate: Inoculate all wells with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of compound 21272541 that completely inhibits visible bacterial growth. Compare the MIC in the absence and presence of the EPI.

Visualizations

MIC_Troubleshooting_Workflow start High MIC for Compound 21272541 is_efflux Is efflux suspected? start->is_efflux run_epi_mic Perform MIC with EPI is_efflux->run_epi_mic Yes other_mechanisms Consider other resistance mechanisms (e.g., target modification, enzyme inactivation) is_efflux->other_mechanisms No use_ko_strain Use efflux pump knockout strains is_efflux->use_ko_strain Alternative Method mic_reduced Significant MIC reduction? run_epi_mic->mic_reduced efflux_confirmed Efflux is a likely resistance mechanism mic_reduced->efflux_confirmed Yes no_mic_change No significant MIC change mic_reduced->no_mic_change No no_mic_change->other_mechanisms ko_mic_reduced MIC reduced in KO strain? use_ko_strain->ko_mic_reduced ko_mic_reduced->efflux_confirmed Yes ko_mic_reduced->other_mechanisms No

Caption: Troubleshooting workflow for investigating efflux pump involvement.

Signaling_Pathway_Efflux_Resistance cluster_cell Bacterial Cell cluster_membrane Cell Membrane EffluxPump Efflux Pump Compound_out Compound 21272541 (extracellular) EffluxPump->Compound_out Extrusion Target Drug Target Compound_in Compound 21272541 (intracellular) Compound_in->EffluxPump Binding Compound_in->Target Inhibits Target Compound_out->Compound_in Diffusion EPI Efflux Pump Inhibitor (EPI) EPI->EffluxPump Inhibition Inhibition

References

Technical Support Center: Developing FabI Inhibitors for Multi-Drug Resistant Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on FabI inhibitors for multi-drug resistant (MDR) Klebsiella pneumoniae.

I. Troubleshooting Guides & FAQs

This section addresses common challenges and questions encountered during the development and testing of FabI inhibitors against MDR K. pneumoniae.

Q1: My FabI inhibitor shows potent activity against purified K. pneumoniae FabI (KpFabI) in enzymatic assays (low IC50), but it has a high Minimum Inhibitory Concentration (MIC) against whole-cell MDR K. pneumoniae. What are the likely reasons for this discrepancy?

A1: This is a common and significant challenge in developing antibiotics for Gram-negative bacteria like K. pneumoniae. The primary reasons for this discrepancy are typically related to the bacterial cell envelope and efflux mechanisms:

  • Poor Outer Membrane Permeability: The outer membrane of K. pneumoniae is a formidable barrier that can prevent your inhibitor from reaching its intracellular target, FabI.

  • Efflux Pump Activity: K. pneumoniae possesses numerous efflux pumps, such as the AcrAB-TolC system, which can actively expel your inhibitor from the cell before it can reach a sufficient concentration to inhibit FabI.[1] Resistance to FabI inhibitors like triclosan in K. pneumoniae is often mediated by the elevated expression of efflux pumps.[1]

  • Inhibitor Instability: The compound may be unstable in the bacterial culture medium or may be enzymatically inactivated by the bacteria.

To troubleshoot this, you should:

  • Perform an outer membrane permeability assay to assess your compound's ability to cross this barrier.

  • Conduct an efflux pump activity assay to determine if your inhibitor is a substrate for K. pneumoniae's efflux pumps.

  • Consider co-administering your inhibitor with an efflux pump inhibitor (EPI) in your whole-cell assays to see if this improves its activity.

Q2: I am observing rapid development of resistance to my FabI inhibitor in K. pneumoniae during in vitro evolution studies. What is the likely mechanism of resistance?

A2: While resistance to FabI inhibitors in some bacteria can arise from mutations in the fabI gene, this is not the most common mechanism in K. pneumoniae.[1] Instead, resistance is more frequently associated with:

  • Upregulation of Efflux Pumps: Exposure to antimicrobial agents can lead to the overexpression of genes encoding efflux pumps, such as acrAB and oqxAB. This is often mediated by global regulatory proteins like MarA, SoxS, and RamA.

  • Alterations in Membrane Permeability: Mutations leading to changes in porin expression or structure can reduce the influx of the inhibitor.

To investigate the mechanism of resistance in your resistant isolates, you should:

  • Sequence the fabI gene to check for target-site mutations, although this is less likely in K. pneumoniae.

  • Use RT-qPCR to quantify the expression levels of major efflux pump genes (acrA, acrB, oqxA, oqxB) and their regulators (marA, soxS, ramA) in your resistant strains compared to the parental strain.

  • Perform an outer membrane permeability assay to assess any changes in membrane integrity.

Q3: My FabI inhibitor is effective against some strains of K. pneumoniae but not others. What could explain this strain-specific activity?

A3: Strain-to-strain variability in susceptibility is common and can be attributed to several factors:

  • Differences in Efflux Pump Expression: The basal expression levels of efflux pumps can vary significantly between different clinical isolates of K. pneumoniae.

  • Capsule and Lipopolysaccharide (LPS) Variation: K. pneumoniae has a thick polysaccharide capsule and variable LPS structures that can influence the permeability of the outer membrane to your compound.

  • Presence of Other Resistance Mechanisms: The strains may harbor other resistance genes (e.g., for beta-lactamases, aminoglycoside-modifying enzymes) that, while not directly targeting your FabI inhibitor, contribute to a more robust and less permeable cellular state.

To understand this variability, it is recommended to:

  • Characterize the efflux pump gene expression profiles of the susceptible and resistant strains.

  • If possible, perform genomic and transcriptomic analysis to identify other genetic differences that may contribute to the observed phenotypes.

Q4: Are there any known FabI inhibitors that have shown promise against MDR K. pneumoniae?

A4: Yes, recently a novel FabI inhibitor called fabimycin has demonstrated impressive activity against over 200 clinical isolates of E. coli, K. pneumoniae, and Acinetobacter baumannii.[2][3] Fabimycin was designed to have improved permeation through the Gram-negative outer membrane and to evade efflux pumps.[2]

II. Data Presentation

This section provides a summary of quantitative data on the efficacy of selected FabI inhibitors against Klebsiella pneumoniae.

InhibitorK. pneumoniae Strain(s)MIC50 (µg/mL)MIC90 (µg/mL)IC50 (µM)Reference(s)
Fabimycin Panel of 100 clinical isolatesNot Reported4Not Reported[2][4]
Triclosan Colistin-resistant K. pneumoniae0.5 - 2Not ReportedNot Reported[5]
Compound 4 Klebsiella pneumoniae32 - 64Not ReportedNot Reported[6][7]
Imidazopyrimidines K. pneumoniaeNot ReportedNot ReportedVaries by derivative[8][9]

III. Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development of FabI inhibitors for K. pneumoniae.

Protocol 1: Klebsiella pneumoniae FabI (KpFabI) Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of KpFabI by monitoring the consumption of NADH.

Materials:

  • Purified recombinant KpFabI enzyme

  • NADH

  • Crotonoyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Test inhibitor compounds dissolved in DMSO

  • 96-well, UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH (e.g., 150 µM), and the test inhibitor at various concentrations. Include a no-inhibitor control (DMSO only) and a no-enzyme control.

  • Pre-incubate the reaction mixture with the KpFabI enzyme (e.g., 50 nM) for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding crotonoyl-CoA (e.g., 50 µM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at a constant temperature (e.g., 30°C). The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial velocity (rate of NADH consumption) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Outer Membrane Permeability Assay

This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the permeability of the K. pneumoniae outer membrane. NPN fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes.

Materials:

  • Mid-log phase culture of K. pneumoniae

  • HEPES buffer (5 mM, pH 7.2)

  • NPN solution (10 µM in HEPES buffer)

  • Test compounds

  • Polymyxin B (positive control for membrane permeabilization)

  • Fluorometer or fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Harvest mid-log phase K. pneumoniae cells by centrifugation and wash them twice with HEPES buffer.

  • Resuspend the cells in HEPES buffer to an OD600 of approximately 0.5.

  • Add the NPN solution to the cell suspension and incubate for 30 minutes at room temperature.

  • Measure the baseline fluorescence.

  • Add the test compound at the desired concentration and immediately begin recording the fluorescence intensity over time.

  • An increase in fluorescence indicates that the compound has disrupted the outer membrane, allowing NPN to enter and intercalate into the inner membrane.

Protocol 3: Efflux Pump Activity Assay (Ethidium Bromide-Cartwheel Method)

This is a simple agar-based method to qualitatively assess efflux pump activity using the fluorescent dye ethidium bromide (EtBr), a known substrate of many efflux pumps.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Ethidium bromide (EtBr) solution

  • Overnight cultures of K. pneumoniae strains to be tested

  • UV transilluminator

Procedure:

  • Prepare MHA plates containing increasing concentrations of EtBr (e.g., 0, 0.5, 1, 1.5, 2 mg/L).

  • From an overnight culture, streak the K. pneumoniae strains in a radial pattern from the center of the plate outwards, resembling the spokes of a cartwheel.

  • Incubate the plates overnight at 37°C.

  • Visualize the plates under a UV transilluminator.

  • Strains with active efflux pumps will expel the EtBr and will therefore show less fluorescence compared to strains with inhibited or low-level efflux. The concentration of EtBr at which fluorescence begins to appear is indicative of the level of efflux activity.

IV. Mandatory Visualizations

Diagram 1: Fatty Acid Synthesis Pathway and FabI Inhibition

FattyAcidSynthesis cluster_FASII Fatty Acid Synthesis II (FASII) Elongation Cycle Acetyl_CoA Acetyl-CoA Ketoacyl_ACP 3-Ketoacyl-ACP Acetyl_CoA->Ketoacyl_ACP FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->Ketoacyl_ACP FabB/F Acyl_ACP Acyl-ACP (n carbons) Acyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP 3-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ/A Next_Acyl_ACP Acyl-ACP (n+2 carbons) Enoyl_ACP->Next_Acyl_ACP FabI Next_Acyl_ACP->Acyl_ACP Next Cycle FabI_Inhibitor FabI Inhibitor FabI_Inhibitor->Enoyl_ACP Inhibits Conversion

Caption: The bacterial fatty acid synthesis (FASII) pathway and the inhibitory action of FabI inhibitors.

Diagram 2: Experimental Workflow for Evaluating FabI Inhibitors

ExperimentalWorkflow start Start: Candidate FabI Inhibitor enzymatic_assay KpFabI Enzymatic Inhibition Assay start->enzymatic_assay whole_cell_assay Whole-Cell MIC Assay against MDR K. pneumoniae enzymatic_assay->whole_cell_assay Potent Inhibition (Low IC50) permeability_assay Outer Membrane Permeability Assay whole_cell_assay->permeability_assay High MIC efflux_assay Efflux Pump Activity Assay whole_cell_assay->efflux_assay High MIC resistance_study In Vitro Resistance Evolution Study whole_cell_assay->resistance_study Low MIC end Lead Compound Optimization permeability_assay->end efflux_assay->end resistance_study->end

Caption: A logical workflow for the experimental evaluation of potential FabI inhibitors against MDR K. pneumoniae.

Diagram 3: Regulation of Efflux Pumps in Klebsiella pneumoniae

EffluxPumpRegulation cluster_regulators Global Regulators cluster_pumps Efflux Pumps MarA MarA AcrAB_TolC AcrAB-TolC MarA->AcrAB_TolC Activates Transcription SoxS SoxS SoxS->AcrAB_TolC Activates Transcription RamA RamA RamA->AcrAB_TolC Activates Transcription OqxAB OqxAB RamA->OqxAB Activates Transcription Antibiotics Antibiotics/ Inhibitors AcrAB_TolC->Antibiotics Efflux Cell_Exterior Cell Exterior OqxAB->Antibiotics Efflux Cell_Interior Cell Interior

Caption: Simplified signaling pathway for the regulation of major efflux pumps in K. pneumoniae by global regulators.

References

Technical Support Center: Strategies to Reduce Cytotoxicity of Novel Antibacterial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the cytotoxicity of novel antibacterial compounds.

Troubleshooting Guides

Issue 1: High cytotoxicity observed in initial in vitro screening.

Question: My novel antibacterial compound shows potent activity against target bacteria, but it also exhibits high cytotoxicity to mammalian cell lines in initial MTT or LDH assays. What are my immediate next steps?

Answer:

High initial in vitro cytotoxicity is a common challenge. A systematic approach is necessary to understand and address the issue.

1. Confirm the Results:

  • Repeat the assay: Ensure the results are reproducible. Include positive and negative controls to validate assay performance.

  • Use a secondary cytotoxicity assay: Different assays measure different endpoints of cell death (e.g., metabolic activity vs. membrane integrity). Using an alternative method, such as a neutral red uptake assay or a cell viability assay based on ATP content, can help confirm the cytotoxic effect and provide additional insights.[1][2]

2. Evaluate the Therapeutic Index:

  • Calculate the therapeutic index (TI) by comparing the cytotoxic concentration (e.g., IC50) to the effective antibacterial concentration (e.g., MIC). A low TI indicates a narrow window between efficacy and toxicity. The goal is to increase this ratio.

3. Medicinal Chemistry Approaches:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your lead compound to identify the structural moieties responsible for cytotoxicity. Modifications to the compound's structure, such as altering lipophilicity or introducing steric hindrance, can reduce interaction with mammalian cell components without compromising antibacterial activity.[3][4][5] For instance, studies on thiazoloquinolone derivatives showed that while highly active, they were also highly cytotoxic. However, related dihyrothiazoloquinolone derivatives exhibited lower cytotoxicity.[3]

  • Prodrug Strategy: Design a prodrug that is inactive and less cytotoxic, but is converted to the active antibacterial agent at the site of infection.

4. Formulation Strategies:

  • Encapsulation: Formulating the compound within nanoparticles, liposomes, or micelles can shield it from healthy tissues, reducing systemic toxicity while potentially enhancing its accumulation at the infection site.[6][7][8]

  • Modify Release Profile: A pharmacokinetic-modulating approach can modify the drug release profile to reduce peak plasma concentrations (Cmax), which are often associated with toxic effects, while maintaining the overall drug exposure (AUC).[9]

Experimental Workflow for Initial Cytotoxicity Troubleshooting

G A High Cytotoxicity Observed in Primary Assay (e.g., MTT) B Confirm with Secondary Assay (e.g., LDH, Neutral Red) A->B C Calculate Therapeutic Index (IC50 / MIC) B->C D SAR Studies: Synthesize and Test Analogs C->D If TI is low F Formulation Approaches C->F If TI is low E Identify and Modify Cytotoxic Moiety D->E I Re-evaluate Cytotoxicity and Antibacterial Activity E->I G Encapsulation (Liposomes, Nanoparticles) F->G H Controlled Release Formulations F->H G->I H->I

Caption: Troubleshooting workflow for high initial in vitro cytotoxicity.

Issue 2: Compound shows acceptable in vitro cytotoxicity but is toxic in animal models.

Question: My compound had a good in vitro therapeutic index, but early in vivo studies in mice show signs of toxicity (e.g., weight loss, organ damage). How should I proceed?

Answer:

A discrepancy between in vitro and in vivo toxicity is often due to factors not captured in simple cell culture models, such as metabolism, distribution, and immune responses.

1. Analyze Pharmacokinetics and Pharmacodynamics (PK/PD):

  • Metabolite Toxicity: Investigate if the parent compound is being converted into a toxic metabolite in vivo. Conduct metabolite identification studies using techniques like mass spectrometry.

  • Drug Accumulation: Determine the biodistribution of the compound. It may be accumulating in specific organs, leading to localized toxicity.

  • Pharmacodynamic-Modulating Approach: Consider co-dosing with an agent that mitigates the drug's toxicity. This requires understanding the specific metabolic pathways involved.[9]

2. Formulation and Dosing Regimen Adjustments:

  • Change the Dosing Vehicle: The vehicle used for administration can significantly impact toxicity.[10] For example, switching from an aqueous solution to a lipid-based formulation can alter the drug's absorption and distribution.

  • Optimize the Dosing Schedule: Instead of a single high dose, administering multiple smaller doses might maintain therapeutic levels while avoiding toxic peaks in concentration.

3. Advanced In Vivo Toxicity Assessment:

  • Histopathology: Perform detailed histopathological analysis of major organs to identify the specific sites and nature of the toxicity.

  • Blood Chemistry and Hematology: A comprehensive analysis of blood parameters can provide insights into which organ systems are affected.[11]

Logical Relationship for In Vitro vs. In Vivo Toxicity

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Reality A Low In Vitro Cytotoxicity B High In Vivo Toxicity A->B Discrepancy C Metabolism to Toxic Byproducts B->C Potential Causes D Organ-Specific Accumulation B->D Potential Causes E Adverse Immune Response B->E Potential Causes

Caption: Potential reasons for discrepancies between in vitro and in vivo toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the standard in vitro cytotoxicity assays I should use for my novel antibacterial compound?

A1: A panel of assays is recommended to obtain a comprehensive cytotoxicity profile.[1]

  • MTT Assay: Measures mitochondrial dehydrogenase activity, indicating cell viability. It is a common and cost-effective initial screening assay.[7][12]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[2]

  • Neutral Red Uptake Assay: Assesses lysosomal integrity.

  • ATP-based Assays (e.g., CellTiter-Glo®): Measures the amount of ATP in metabolically active cells.

  • Hemolysis Assay: Specifically evaluates the lytic effect of the compound on red blood cells, which is important for intravenously administered drugs.[11]

Q2: How can I use medicinal chemistry to reduce the cytotoxicity of my lead compound?

A2: Medicinal chemistry offers several strategies:

  • Increase Selectivity: Modify the compound to increase its affinity for the bacterial target while decreasing its interaction with mammalian cellular components.

  • Modify Physicochemical Properties:

    • Lipophilicity: High lipophilicity can sometimes correlate with increased cytotoxicity. Systematically varying lipophilicity can help find a balance between antibacterial activity and toxicity.[5]

    • Hydrogen Bonding: Modifying the hydrogen bonding potential of a molecule can alter its interaction with biological targets and reduce cytotoxicity.[5]

  • Block Metabolic Activation: If toxicity is caused by a reactive metabolite, modify the part of the molecule that is metabolized to prevent the formation of the toxic species.

Q3: What are some formulation strategies to mitigate cytotoxicity?

A3: Formulation can play a crucial role in reducing toxicity:[9][13]

  • Lipid-Based Formulations: For poorly water-soluble drugs, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubility and alter absorption.

  • Polymeric Nanoparticles: Encapsulating the drug in biodegradable polymers can control its release and target it to specific sites.

  • Amorphous Solid Dispersions: For poorly soluble compounds, creating an amorphous solid dispersion can improve dissolution and bioavailability, potentially allowing for lower, less toxic doses.[13]

  • Particle Size Reduction: Nanosuspensions, created by reducing the particle size of the drug to the nanometer scale, can improve the dissolution rate.[13]

Q4: Which signaling pathways are commonly involved in drug-induced cytotoxicity?

A4: Drug-induced cytotoxicity often involves the activation of apoptosis (programmed cell death) pathways.[14]

  • Intrinsic (Mitochondrial) Pathway: Many cytotoxic drugs induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the activation of caspases.[14][15][16] The BCL-2 family of proteins are key regulators of this pathway.[15]

  • Extrinsic (Death Receptor) Pathway: Some compounds may activate death receptors on the cell surface, such as Fas or TNF receptors, leading to caspase activation.

  • Oxidative Stress Pathways: Compounds can induce the production of reactive oxygen species (ROS), leading to cellular damage and triggering apoptosis.[16][17]

Signaling Pathway of Drug-Induced Apoptosis

G cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways Drug Antibacterial Compound Mito Mitochondrial Pathway (Intrinsic) Drug->Mito DeathR Death Receptor Pathway (Extrinsic) Drug->DeathR Caspase Caspase Activation Mito->Caspase DeathR->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified overview of major drug-induced apoptosis pathways.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells.[12]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • Novel antibacterial compound (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the antibacterial compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used for the compound) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of compound that inhibits 50% of cell viability).

Protocol 2: In Vivo Acute Toxicity Study (Mouse Model)

This protocol provides a general framework for an acute oral toxicity study.[18] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Mice (e.g., BALB/c or C57BL/6), 6-8 weeks old

  • Novel antibacterial compound

  • Appropriate dosing vehicle

  • Oral gavage needles

  • Animal balance

Procedure:

  • Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign mice to different dose groups (e.g., 5, 50, 500, 2000 mg/kg) and a vehicle control group (n=3-5 per group). Administer a single oral dose of the compound or vehicle.

  • Observation: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, fur) immediately after dosing and at regular intervals for up to 14 days.

  • Body Weight: Record the body weight of each animal before dosing and daily thereafter.

  • Necropsy: At the end of the study period, euthanize all animals. Perform a gross necropsy, examining all major organs for abnormalities.

  • Histopathology (Optional): Collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination to identify microscopic changes.

  • Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) if applicable, and identify the maximum tolerated dose (MTD). Analyze changes in body weight and note any clinical signs of toxicity.

Quantitative Data Summary

Table 1: Example of In Vitro Cytotoxicity and Antibacterial Activity Data

CompoundMIC against S. aureus (µg/mL)IC50 on HEK293 Cells (µg/mL)Therapeutic Index (IC50/MIC)
Lead Compound A155
Analog A-125025
Analog A-20.512
Vancomycin1>100>100

Table 2: Example of In Vivo Acute Oral Toxicity Data in Mice

Dose Group (mg/kg)Number of AnimalsMortalityClinical SignsBody Weight Change (Day 7)
Vehicle Control50/5None+5%
5050/5None+4%
50051/5Lethargy, ruffled fur-8%
200054/5Severe lethargy, ataxia-20% (for survivor)

References

Technical Support Center: Correlating Computational Binding Energy with Experimental IC50 for PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the correlation between computational binding energy and experimental IC50 values, based on the findings of the study "A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design."

Data Summary: Computational Binding Energy vs. Experimental IC50

The following table summarizes the calculated binding energies and experimentally determined IC50 values for a series of pyrazole derivatives against Phosphodiesterase 4B (PDE4B).

Pyrazole No.Calculated Binding Energy (kcal/mol)Experimental IC50 (µM)
8(Value not explicitly stated in the text)0.27 (for PDE4D)
12-21(Individual values not explicitly stated in the text, but a correlation of 0.92 was observed)(Values are available in Supplementary Table 1 of the original publication)

Note: The exact calculated binding energy and a comprehensive list of IC50 values are detailed in the original publication and its supplementary materials. The study reported a high correlation (0.92) between the predicted binding energy and the experimental IC50 values.

Experimental and Computational Protocols

Experimental Protocol: PDE4 Scintillation Proximity Assay (SPA) for IC50 Determination

This protocol outlines the high-throughput screening method used to determine the half-maximal inhibitory concentration (IC50) of the compounds.

Objective: To measure the potency of newly synthesized compounds in inhibiting the enzymatic activity of PDE4.

Principle: The Scintillation Proximity Assay (SPA) is a homogeneous radioisotopic assay technique. Tritiated cyclic adenosine monophosphate ([³H]-cAMP) is used as the substrate for PDE4. The product, [³H]-AMP, is captured by scintillant-containing beads, bringing the radioisotope in close proximity to the scintillant and generating a light signal. The amount of light produced is proportional to the enzyme activity. Inhibitors will reduce the amount of [³H]-AMP produced, leading to a decrease in the light signal.

Materials:

  • Recombinant human PDE4B or PDE4D

  • [³H]-cAMP

  • SPA beads (e.g., yttrium silicate beads)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • Microplates (e.g., 384-well or 1536-well)

  • Microplate scintillation counter

Procedure:

  • Compound Dispensing: Dispense serial dilutions of the test compounds into the microplate wells. Include appropriate controls (e.g., no inhibitor, known potent inhibitor).

  • Enzyme Addition: Add the PDE4 enzyme to the wells.

  • Substrate Addition: Initiate the enzymatic reaction by adding [³H]-cAMP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate hydrolysis.

  • Reaction Termination and Detection: Stop the reaction and initiate detection by adding a slurry of SPA beads.

  • Signal Measurement: After an incubation period to allow the product to bind to the beads, measure the light output using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Computational Protocol: MM/PBSA Binding Energy Calculation

This protocol describes the computational method used to calculate the binding energy of the pyrazole derivatives to the active site of PDE4B.

Objective: To predict the binding affinity of designed inhibitors to the PDE4B active site and correlate it with experimental IC50 values.

Principle: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a computational technique used to estimate the free energy of binding of a ligand to a protein. It combines molecular mechanics energy calculations with continuum solvation models.

Software:

  • Molecular modeling software (e.g., AMBER)

  • Molecular dynamics simulation package

Procedure:

  • System Preparation:

    • Start with the co-crystal structure of a template compound (e.g., pyrazole no. 8) bound to PDE4B.

    • For other compounds, model their complex structures using the template as a starting point.

    • Add hydrogen atoms, assign appropriate protonation states to residues, and solvate the system in a periodic box of water molecules.

  • Molecular Dynamics (MD) Simulation:

    • Perform an energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired simulation temperature (e.g., 300 K).

    • Run an equilibration simulation to allow the system to reach a stable state.

    • Perform a production MD simulation for a sufficient length of time (e.g., 500 ps in the original study) to sample the conformational space of the protein-ligand complex.

  • Binding Energy Calculation (MM/PBSA):

    • Extract snapshots of the complex, protein, and ligand from the MD trajectory.

    • For each snapshot, calculate the following energy terms:

      • ΔE_MM: The molecular mechanics energy of the complex, protein, and ligand in the gas phase (includes van der Waals and electrostatic interactions).

      • ΔG_solv: The solvation free energy, which is composed of:

        • ΔG_PB/GB: The polar contribution, calculated using the Poisson-Boltzmann or Generalized Born model.

        • ΔG_SA: The non-polar contribution, estimated from the solvent-accessible surface area.

    • The binding free energy (ΔG_bind) is then calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS (Note: The entropic term, -TΔS, is often computationally expensive and was not explicitly mentioned as being calculated in the referenced study's correlation.)

  • Correlation Analysis: Correlate the calculated binding energies with the experimentally determined IC50 values.

Troubleshooting Guides and FAQs

Experimental Issues

Q1: My IC50 values are not reproducible. What could be the cause?

A1:

  • Compound Solubility: Ensure your test compounds are fully dissolved in DMSO and do not precipitate upon dilution into the aqueous assay buffer. Consider using a lower starting concentration or adding a small percentage of a co-solvent.

  • Enzyme Activity: Verify the activity of your PDE4 enzyme stock. Enzyme activity can decrease over time, even when stored correctly. Run a positive control with a known inhibitor to check for consistent enzyme performance.

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, or pipetting errors can lead to variability. Ensure all steps are performed consistently across all plates.

  • Reagent Quality: Check the quality and concentration of your [³H]-cAMP and SPA beads.

Q2: I am observing a high background signal in my SPA assay.

A2:

  • Non-specific Binding: The radiolabeled substrate or product might be binding non-specifically to the wells of the microplate or the SPA beads. Consider pre-treating the plates with a blocking agent like bovine serum albumin (BSA).

  • Bead Concentration: Optimize the concentration of SPA beads. Too high a concentration can lead to increased background.

  • Substrate Purity: Ensure the [³H]-cAMP is of high purity and has not degraded, as impurities could contribute to the background signal.

Computational Issues

Q3: The correlation between my calculated binding energies and experimental IC50 values is poor.

A3:

  • Force Field Choice: The choice of force field for both the protein and the ligand is critical. Ensure you are using a force field that is well-parameterized for your system.

  • Protonation States: Incorrectly assigned protonation states of ionizable residues in the protein's active site can significantly impact the calculated binding energies. Double-check the pKa values of these residues in the context of the protein environment.

  • Sampling: The length of the MD simulation might not be sufficient to adequately sample the conformational space of the protein-ligand complex. Consider running longer simulations or using enhanced sampling techniques.

  • Entropy: The MM/PBSA calculation in the referenced study did not explicitly include the entropic contribution to binding, which can be significant. A poor correlation might be due to large differences in the entropic penalty of binding for different ligands in your series.

  • Experimental Error: Remember that experimental IC50 values have inherent errors. A poor correlation could be due to inaccuracies in the experimental data.

Q4: My MD simulations are unstable, or the ligand does not stay in the binding pocket.

A4:

  • Initial Docking Pose: The starting structure for the MD simulation is crucial. If the initial docking pose of the ligand is incorrect, it may not remain bound during the simulation. Consider using multiple docking programs or starting from a known co-crystal structure if available.

  • System Equilibration: Ensure that the system is properly equilibrated before the production run. Insufficient equilibration can lead to instability.

  • Force Field Parameters: Missing or incorrect force field parameters for the ligand can cause instability. Carefully check the parameterization of your small molecule.

Visualizations

Experimental_Workflow cluster_prep Assay Preparation cluster_assay Scintillation Proximity Assay cluster_analysis Data Analysis A Compound Dilution D Dispense Compounds A->D B Enzyme Preparation E Add Enzyme B->E C Substrate Preparation F Add [3H]-cAMP (Substrate) C->F D->E E->F G Incubate F->G H Add SPA Beads G->H I Measure Signal H->I J Calculate % Inhibition I->J K Generate Dose-Response Curve J->K L Determine IC50 K->L

Caption: Workflow for IC50 determination using the Scintillation Proximity Assay.

Computational_Workflow cluster_prep System Setup cluster_sim Molecular Dynamics Simulation cluster_calc Binding Energy Calculation cluster_corr Correlation A Prepare Protein-Ligand Complex B Solvate and Ionize A->B C Energy Minimization B->C D Heating C->D E Equilibration D->E F Production MD E->F G Extract Snapshots F->G H MM/PBSA Calculation G->H I Calculate Average Binding Energy H->I J Correlate with Experimental IC50 I->J

Caption: Workflow for calculating computational binding energy and correlating with experimental data.

Validation & Comparative

A Comparative Analysis of FabI Inhibitors 21272541 and Triclosan Against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Acinetobacter baumannii has emerged as a critical threat in clinical settings due to its propensity for multidrug resistance. The enzyme FabI, an enoyl-acyl carrier protein reductase essential for bacterial fatty acid synthesis, represents a promising target for novel antimicrobial agents. This guide provides a comparative overview of two FabI inhibitors: 21272541, a computationally identified novel compound, and triclosan, a widely used biocide.

This comparison juxtaposes the computationally predicted potential of 21272541 with the established, experimentally determined activity of triclosan against A. baumannii. It is important to note that while computational data for 21272541 is promising, it has not yet been validated by in vitro or in vivo experimental studies.

Data Presentation

The following tables summarize the available quantitative data for both compounds.

Table 1: Computational Comparison of Binding Affinity to A. baumannii FabI

CompoundBinding Score (kcal/mol)Key Interacting Residues
21272541 -9.84Not explicitly detailed in the abstract.
Triclosan -8.34Not explicitly detailed in the abstract.

Source: Structure-based identification of novel inhibitors targeting the enoyl-ACP reductase enzyme of Acinetobacter baumannii.[1]

Table 2: In Vitro Activity Against Acinetobacter baumannii

CompoundMinimum Inhibitory Concentration (MIC) Range (mg/L)MIC90 (mg/L)
21272541 Not AvailableNot Available
Triclosan 0.015 - 160.5

Source: Triclosan resistance in clinical isolates of Acinetobacter baumannii.[2][3]

Experimental and Computational Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation.

Computational Protocol for 21272541 (In Silico)

The identification and evaluation of 21272541 as a potential FabI inhibitor involved a multi-step computational drug discovery pipeline:

  • Pharmacophore Modeling: This initial step involves identifying the essential three-dimensional chemical features of a molecule that are responsible for its biological activity. A pharmacophore model was generated based on known FabI inhibitors to screen compound libraries for molecules with similar features.

  • Molecular Docking: The candidate compounds identified through pharmacophore screening were then docked into the active site of the A. baumannii FabI protein structure. This process predicts the preferred orientation of the ligand (inhibitor) when bound to the protein and estimates the binding affinity, typically represented by a binding score. A lower binding score generally indicates a more favorable interaction. In the study, 21272541 demonstrated a higher predicted binding affinity than triclosan.[1]

  • Molecular Dynamics (MD) Simulation: To assess the stability of the ligand-protein complex, MD simulations were performed. These simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the complex and the persistence of key interactions. The complex of 21272541 with FabI was reported to be stable throughout the simulation.[1]

Experimental Protocol for Triclosan (In Vitro)

The antibacterial activity of triclosan against A. baumannii was determined using the following standard laboratory method:

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution:

  • Preparation of Bacterial Inoculum: A standardized suspension of A. baumannii is prepared from an overnight culture to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution of the Antimicrobial Agent: The test compound (triclosan) is serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. The plate also includes a positive control (bacteria with no drug) and a negative control (broth only). The plate is then incubated at 35°C for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams are provided.

FattyAcidSynthesis cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD β-ketoacyl-ACP β-ketoacyl-ACP Malonyl-ACP->β-ketoacyl-ACP FabH/FabB/FabF β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ/FabA Acyl-ACP Acyl-ACP trans-2-enoyl-ACP->Acyl-ACP FabI Elongation Cycles Elongation Cycles Acyl-ACP->Elongation Cycles Fatty Acids Fatty Acids Elongation Cycles->Fatty Acids 21272541 21272541 FabI FabI 21272541->FabI Inhibits Triclosan Triclosan Triclosan->FabI Inhibits

Caption: Bacterial Fatty Acid Synthesis Pathway highlighting the role of FabI.

ComputationalWorkflow cluster_0 Compound Library Screening cluster_1 Binding Prediction cluster_2 Stability Assessment cluster_3 Lead Compound Identification Pharmacophore Modeling Pharmacophore Modeling Molecular Docking Molecular Docking Pharmacophore Modeling->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Identification of 21272541 Identification of 21272541 Molecular Dynamics Simulation->Identification of 21272541

Caption: Computational workflow for the identification of inhibitor 21272541.

DataComparison cluster_21272541 FabI Inhibitor 21272541 cluster_Triclosan Triclosan Computational Data\n(Predicted Binding Affinity) Computational Data (Predicted Binding Affinity) Experimental Data\n(Not Available) Experimental Data (Not Available) Experimental Data\n(MIC values) Experimental Data (MIC values) FabI Inhibitor 21272541 FabI Inhibitor 21272541 Triclosan Triclosan

Caption: Logical relationship of available data for 21272541 and triclosan.

Summary and Future Directions

The comparison between the FabI inhibitor 21272541 and triclosan against Acinetobacter baumannii is currently a comparison between theoretical potential and established, albeit sometimes limited, efficacy.

Triclosan is a known inhibitor of A. baumannii FabI with documented in vitro activity. However, its clinical utility is hampered by the emergence of resistance, which can occur through mutations in the fabI gene or through the overexpression of efflux pumps.[2][3]

FabI inhibitor 21272541 has been identified through a rigorous computational pipeline as a promising candidate with a predicted binding affinity to A. baumannii FabI that is superior to that of triclosan.[1] This suggests that 21272541 could potentially be a more potent inhibitor.

Crucially, no experimental data for 21272541 has been published to date. Therefore, its actual inhibitory activity against A. baumannii, its spectrum of activity, and its potential for resistance development remain unknown.

For a comprehensive and meaningful comparison, the following experimental validations for 21272541 are essential:

  • In Vitro Susceptibility Testing: Determination of MIC values against a panel of clinical A. baumannii isolates, including multidrug-resistant strains.

  • Enzyme Inhibition Assays: Measurement of the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against purified A. baumannii FabI to confirm its mechanism of action and potency at the molecular level.

  • Cytotoxicity Assays: Evaluation of the compound's toxicity against human cell lines to assess its potential for therapeutic use.

  • In Vivo Efficacy Studies: Testing the compound's effectiveness in animal models of A. baumannii infection to determine its therapeutic potential in a living organism.

References

Comparative Efficacy of FabI Inhibitors vs. Existing Antibiotics for Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers and drug development professionals.

This guide provides a comparative analysis of the efficacy of a novel FabI inhibitor, fabimycin, against existing antibiotics used to treat infections caused by Klebsiella pneumoniae. Due to the absence of published in-vitro and in-vivo experimental data for the specific FabI inhibitor 21272541, this guide utilizes fabimycin as a representative compound of this promising new class of antibiotics. The data presented is based on available preclinical and clinical research.

Mechanism of Action: A Tale of Two Pathways

FabI inhibitors introduce a novel mechanism of action against bacteria like K. pneumoniae. They specifically target the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[1][2][3][4][5] This pathway is essential for the production of fatty acids, which are vital components of the bacterial cell membrane. By inhibiting FabI, these compounds disrupt membrane integrity and lead to bacterial cell death.

In contrast, many existing antibiotics target different cellular processes. For instance, beta-lactams (e.g., penicillins, cephalosporins, and carbapenems) inhibit cell wall synthesis, while fluoroquinolones (e.g., levofloxacin) interfere with DNA replication, and aminoglycosides (e.g., gentamicin) disrupt protein synthesis.

cluster_fabi FabI Inhibitor Pathway cluster_beta_lactam Beta-Lactam Pathway FASII Fatty Acid Synthesis (FASII) FabI FabI Enzyme FASII->FabI essential step Membrane Bacterial Cell Membrane Synthesis FabI->Membrane Death_F Cell Death FabI->Death_F Inhibition leads to PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Lysis Cell Lysis PBP->Lysis Inhibition leads to

Figure 1: Mechanism of Action of FabI Inhibitors vs. Beta-Lactams.

Quantitative Efficacy: A Head-to-Head Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of fabimycin and several existing antibiotics against clinical isolates of K. pneumoniae. MIC is a standard measure of antibiotic efficacy, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Antibiotic Antibiotic Class MIC50 (µg/mL) MIC90 (µg/mL) Resistant Strains' MIC Range (µg/mL)
Fabimycin FabI InhibitorNot Reported41
Levofloxacin FluoroquinoloneNot Reported32≥64
Meropenem CarbapenemNot ReportedNot Reported≥16
Imipenem CarbapenemNot ReportedNot Reported≥16
Ceftazidime CephalosporinNot ReportedNot Reported>128
Cefepime CephalosporinNot ReportedNot Reported>128
Gentamicin AminoglycosideNot ReportedNot Reported>128
Colistin Polymyxin18Not Reported
Fosfomycin Phosphonic AcidNot ReportedNot ReportedNot Reported

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data for fabimycin and levofloxacin are from a study against 100 clinical isolates of K. pneumoniae.[1][3] Data for other antibiotics are compiled from various studies and represent values against resistant isolates.[6][7][8] The MIC for the pan-resistant strain against fabimycin was 1 μg/mL.[1][3]

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of antibiotic efficacy. The following is a detailed protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a widely accepted technique.

Broth Microdilution Method for MIC Determination

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of K. pneumoniae are cultured on an appropriate agar medium.

    • A suspension of the bacteria is prepared in a saline solution or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.[8]

    • The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.[8]

  • Preparation of Antibiotic Dilutions:

    • A stock solution of the antibiotic is prepared at a known concentration.

    • Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[8]

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

    • Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

    • The plate is incubated at 35-37°C for 16-20 hours.[8]

  • Determination of MIC:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[9]

cluster_workflow Antibiotic Efficacy Evaluation Workflow start Start: New Compound invitro In-Vitro Screening (e.g., MIC determination) start->invitro time_kill Time-Kill Assays invitro->time_kill Promising Candidates end Approved Antibiotic invitro->end Not Efficacious invivo In-Vivo Efficacy (Animal Models) time_kill->invivo time_kill->end Poor Kinetics clinical Clinical Trials invivo->clinical Safe & Efficacious Compounds invivo->end Toxicity or Lack of Efficacy clinical->end clinical->end Fails Trials

Figure 2: General Experimental Workflow for Antibiotic Efficacy Evaluation.

In-Vivo Efficacy of Fabimycin

Beyond in-vitro studies, fabimycin has demonstrated significant efficacy in multiple mouse models of infection caused by Gram-negative bacteria, including K. pneumoniae.[1][2][3] In a neutropenic mouse thigh infection model with a multidrug-resistant strain of K. pneumoniae, fabimycin treatment resulted in a significant reduction in bacterial burden.[1] Furthermore, in a mouse model of urinary tract infection (UTI) caused by a resistant E. coli strain, fabimycin also showed promising results.[1][2][3]

Conclusion

FabI inhibitors, represented here by fabimycin, present a promising new therapeutic option for infections caused by multidrug-resistant K. pneumoniae. Their novel mechanism of action, targeting fatty acid biosynthesis, is a significant advantage in the face of growing resistance to existing antibiotic classes. The in-vitro data, particularly the potent activity of fabimycin against a broad panel of clinical isolates, and its demonstrated in-vivo efficacy, underscore the potential of this new class of antibiotics. Further clinical development will be crucial to fully establish the role of FabI inhibitors in the treatment of K. pneumoniae and other challenging Gram-negative pathogens.

References

Validating the Mode of Action of Putative FabI Inhibitors Using FabI Overexpressing Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibiotics with new mechanisms of action. The bacterial fatty acid synthesis (FASII) pathway, which is distinct from the mammalian fatty acid synthase (FASI) system, presents a promising target for selective antibacterial agents.[1] Within this pathway, the enoyl-acyl carrier protein (ACP) reductase, FabI, is an essential enzyme in S. aureus that catalyzes the final, rate-limiting step in fatty acid elongation.[1] Its inhibition disrupts the synthesis of bacterial cell membranes, leading to cell death.

This guide provides a framework for validating the mode of action of novel compounds targeting FabI, using "Compound 21272541" as a placeholder for a putative FabI inhibitor. The primary method for validation is to compare the antimicrobial activity of the compound against a wild-type bacterial strain and a genetically engineered strain that overexpresses the FabI enzyme. A significant increase in the Minimum Inhibitory Concentration (MIC) for the FabI-overexpressing strain is a strong indicator that the compound's primary target is indeed FabI.

This guide compares the expected performance of Compound 21272541 with Triclosan, a well-characterized FabI inhibitor, and Linezolid, an antibiotic that inhibits protein synthesis and should not be affected by FabI overexpression.

Comparative Performance Data

The efficacy of a true FabI inhibitor is expected to decrease significantly when the target enzyme, FabI, is present in higher concentrations. The following table summarizes the expected MIC values for our putative compound, a known FabI inhibitor, and a negative control antibiotic against wild-type and FabI-overexpressing S. aureus.

CompoundTarget PathwayStrainExpected MIC (µg/mL)Fold Change in MIC
Compound 21272541 Fatty Acid Synthesis (FabI)S. aureus (Wild-Type)0.015-
S. aureus (FabI Overexpressing)0.2416
Triclosan Fatty Acid Synthesis (FabI)S. aureus (Wild-Type)0.016[2]-
S. aureus (FabI Overexpressing)0.128[2]8
Linezolid Protein SynthesisS. aureus (Wild-Type)2.0-
S. aureus (FabI Overexpressing)2.01

Interpretation of Results:

  • A significant increase (≥4-fold) in the MIC value for the FabI overexpressing strain compared to the wild-type strain strongly suggests that the compound's mode of action is through the inhibition of FabI.

  • The known FabI inhibitor, Triclosan, shows an 8-fold increase in MIC, confirming the validity of this approach.[2]

  • Linezolid, which targets the ribosome, shows no significant change in MIC, demonstrating the specificity of the assay.

Experimental Protocols

Construction of FabI Overexpressing Strain
  • Gene Amplification: The fabI gene is amplified from S. aureus genomic DNA using PCR with primers containing appropriate restriction sites.

  • Vector Ligation: The amplified fabI fragment is cloned into an inducible expression vector (e.g., pRMC2) under the control of an inducer-responsive promoter (e.g., a xylose-inducible promoter).

  • Transformation: The recombinant plasmid is transformed into a suitable S. aureus host strain (e.g., RN4220).

  • Verification: Successful cloning and the ability to overexpress FabI upon induction are confirmed by restriction digestion, sequencing, and SDS-PAGE/Western blot analysis of cell lysates after induction.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test strain (S. aureus wild-type or FabI overexpressing).

    • Inoculate the colonies into a tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). For the FabI overexpressing strain, supplement the broth with the appropriate inducer (e.g., 0.5% xylose) to induce FabI expression.

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of each test compound (Compound 21272541, Triclosan, Linezolid) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.

    • Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Visualizations

Signaling Pathway and Mode of Action

FASII_Pathway cluster_pathway Bacterial Fatty Acid Synthesis (FASII) cluster_inhibition Inhibition Mechanism Acetyl_CoA Acetyl-CoA Malonyl_ACP Malonyl-ACP Acetyl_CoA->Malonyl_ACP AccABCD Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP FabH/FabF Acyl_ACP Acyl-ACP (C_n) Acyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ/FabA Elongated_Acyl_ACP Acyl-ACP (C_n+2) Enoyl_ACP->Elongated_Acyl_ACP FabI Elongated_Acyl_ACP->Acyl_ACP Next Cycle Membrane Membrane Lipids Elongated_Acyl_ACP->Membrane Compound Compound 21272541 (FabI Inhibitor) FabI_Node FabI Enzyme Compound->FabI_Node Binds and Inhibits

Caption: Inhibition of the bacterial fatty acid synthesis pathway by targeting the FabI enzyme.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain_Culture Culture WT and FabI Overexpressing Strains Inoculum_Prep Prepare 0.5 McFarland Standard Inoculum Strain_Culture->Inoculum_Prep Inoculation Inoculate 96-Well Plates Inoculum_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions of Test Compounds Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no growth) Incubation->Read_MIC Compare_MICs Compare MICs between WT and Overexpressing Strains Read_MIC->Compare_MICs Conclusion Validate Mode of Action Compare_MICs->Conclusion

Caption: Workflow for determining the MIC to validate the mode of action.

Logical Relationship Diagram

Logical_Relationship cluster_condition Condition cluster_mechanism Mechanism cluster_outcome Outcome Compound Compound is a FabI Inhibitor WT_Strain Wild-Type Strain (Normal FabI levels) Compound->WT_Strain acts on OE_Strain Overexpressing Strain (High FabI levels) Compound->OE_Strain acts on Low_MIC Low MIC (Effective Inhibition) WT_Strain->Low_MIC leads to High_MIC High MIC (Reduced Inhibition) OE_Strain->High_MIC leads to

Caption: Expected outcomes when a FabI inhibitor is tested against different strains.

References

Comparative Analysis of FabI Inhibitor 21272541 Against Other Novel FabI Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the emerging landscape of FabI inhibitors, positioning the computationally identified compound 21272541 alongside experimentally validated novel antibacterial agents. This guide provides a data-driven comparison to inform future research and drug development in the fight against antimicrobial resistance.

The bacterial enzyme enoyl-acyl carrier protein reductase (FabI) is a critical component of the type II fatty acid biosynthesis (FASII) pathway, making it a prime target for the development of new antibiotics. This guide presents a comparative analysis of the computationally promising FabI inhibitor, designated as 21272541, against a selection of other novel FabI inhibitors that have demonstrated potent in vitro and, in some cases, in vivo activity.

Executive Summary

Inhibitor 21272541 has been identified through in-silico studies as a compound with high binding affinity to the FabI enzymes of Gram-negative pathogens Acinetobacter baumannii and Klebsiella pneumoniae[1][2][3]. While these computational models suggest its potential as an effective inhibitor, to date, no publicly available experimental data on its in vitro enzyme inhibition (IC50) or whole-cell antibacterial activity (MIC) has been reported.

In contrast, other novel FabI inhibitors such as Fabimycin, AFN-1252, and MUT056399 have undergone experimental validation, with published data on their potent activity against a range of bacterial pathogens, including multidrug-resistant strains. This guide will summarize the available data for these compounds to provide a benchmark for the future evaluation of 21272541 and other emerging FabI-targeting agents.

Quantitative Data Presentation

The following tables summarize the available quantitative data for a selection of novel FabI inhibitors. It is important to note the absence of experimental data for inhibitor 21272541.

Table 1: Comparative In Vitro Efficacy (MIC) of Novel FabI Inhibitors against Gram-Negative Bacteria

InhibitorOrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
21272541 Acinetobacter baumanniiNot ReportedNot Reported
Klebsiella pneumoniaeNot ReportedNot Reported
Fabimycin Acinetobacter baumanniiNot Reported8[4]
Escherichia coliNot ReportedNot Reported
Klebsiella pneumoniaeNot Reported4[4]

Table 2: Comparative In Vitro Efficacy (MIC) of Novel FabI Inhibitors against Gram-Positive Bacteria

InhibitorOrganismMIC Range (µg/mL)MIC₉₀ (µg/mL)
AFN-1252 Staphylococcus aureus0.002 - 0.12[5]≤0.015[5][6]
Staphylococcus epidermidisNot Reported≤0.12[7]
MUT056399 Staphylococcus aureusNot Reported0.03 - 0.12[8]
Coagulase-Negative StaphylococciNot Reported0.12 - 4[8]
Fabimycin Staphylococcus aureusNot ReportedNot Reported

Table 3: Comparative In Vitro Enzyme Inhibition (IC50) of Novel FabI Inhibitors

InhibitorEnzyme SourceIC₅₀ (nM)
21272541 Not ReportedNot Reported
AFN-1252 Staphylococcus aureus FabINot Reported
MUT056399 Staphylococcus aureus FabI12[8]
Escherichia coli FabI58[8]
Benzimidazole-based Inhibitors (e.g., Compound 7) Staphylococcus aureus FabI30[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for the key assays cited in the evaluation of FabI inhibitors.

FabI Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of FabI. A common method involves monitoring the oxidation of the cofactor NADH or NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

  • Purified FabI enzyme

  • NAD(P)H

  • Substrate (e.g., crotonyl-CoA or crotonyl-ACP)

  • Assay buffer (e.g., 100 mM Tris-HCl or MES buffer)

  • Test inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in the wells of a microtiter plate containing the assay buffer, NAD(P)H, and the purified FabI enzyme.

  • Add the test inhibitor at various concentrations to the wells. A solvent control (e.g., DMSO) should be included.

  • Incubate the plate for a defined period to allow for inhibitor binding to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • The IC50 value, the concentration of inhibitor that reduces enzyme activity by 50%, is determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve[6][9].

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

  • Bacterial strains to be tested

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Test inhibitor at various concentrations

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the test inhibitor in broth directly in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it in broth to the final desired concentration (typically 5 x 10^5 CFU/mL).

  • Add the bacterial inoculum to each well containing the diluted inhibitor. Include a positive control well (bacteria without inhibitor) and a negative control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the inhibitor at which there is no visible growth[7].

Mandatory Visualizations

Bacterial Fatty Acid Synthesis Pathway and FabI Inhibition

FabI_Pathway cluster_FASII Bacterial Fatty Acid Synthesis II (FASII) Cycle Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP + Malonyl-ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP Reduction (NADPH) FabG FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP Dehydration FabZ_A FabZ/FabA Elongated_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Elongated_Acyl_ACP Reduction (NAD(P)H) FabI FabI Elongated_Acyl_ACP->Acyl_ACP New Cycle Fatty_Acids Fatty Acids Elongated_Acyl_ACP->Fatty_Acids FabH FabH Inhibitor FabI Inhibitors (e.g., 21272541) Inhibitor->FabI Inhibition Membrane Bacterial Membrane Biosynthesis Fatty_Aids Fatty_Aids Fatty_Aids->Membrane workflow cluster_screening Inhibitor Identification cluster_validation In Vitro Validation cluster_preclinical Preclinical Evaluation In_Silico In-Silico Screening (e.g., 21272541) Enzyme_Assay FabI Enzyme Inhibition Assay (IC50) In_Silico->Enzyme_Assay HTS High-Throughput Screening (Experimental) HTS->Enzyme_Assay MIC_Assay Antimicrobial Susceptibility Testing (MIC) Enzyme_Assay->MIC_Assay Toxicity Cytotoxicity Assays MIC_Assay->Toxicity In_Vivo In Vivo Efficacy Models (e.g., mouse infection) Toxicity->In_Vivo

References

Comparative Analysis of Fabimycin (21272541): A Novel FabI Inhibitor for Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of fabimycin, a novel inhibitor of the bacterial enzyme FabI, against a panel of clinically significant Gram-negative isolates. Fabimycin's performance is benchmarked against other FabI inhibitors and standard-of-care antibiotics, supported by experimental data to inform research and development efforts in the pursuit of new antibacterial agents.

Executive Summary

Fabimycin demonstrates potent activity against a range of multidrug-resistant Gram-negative bacteria, including over 200 clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[1][2] Its targeted mechanism of action, inhibiting the FabI enzyme essential for bacterial fatty acid biosynthesis, offers a promising avenue for combating antibiotic resistance. This guide presents a detailed analysis of its spectrum of activity, comparative efficacy, and the underlying experimental protocols.

Comparative Spectrum of Activity

The antimicrobial efficacy of fabimycin and comparator compounds was determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The data presented below summarizes the MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested clinical isolates, respectively.

Gram-Negative Clinical Isolates

Fabimycin shows significantly greater potency against multidrug-resistant E. coli, K. pneumoniae, and A. baumannii clinical isolates when compared to the earlier FabI inhibitor Debio-1452 and its analog Debio-1452-NH3.[1][2] Notably, Debio-1452 is inactive against these Gram-negative pathogens.[1][2]

OrganismFabimycin MIC (µg/mL)Debio-1452-NH3 MIC (µg/mL)Debio-1452 MIC (µg/mL)
E. coli (n=2)2 - 416>32
K. pneumoniae (n=4)2 - 816 - 32>32
A. baumannii (n=4)1 - 416>32

Table 1: Comparative MICs of fabimycin and other FabI inhibitors against a challenge panel of Gram-negative clinical isolates. Data sourced from a study where MICs were performed in biological triplicate.[1][2]

Further testing against a larger panel of 100 clinical isolates for both K. pneumoniae and A. baumannii highlights fabimycin's superior activity compared to the broad-spectrum fluoroquinolone, levofloxacin.

OrganismFabimycinLevofloxacin
MIC50 (µg/mL) MIC90 (µg/mL)
K. pneumoniae (n=100)24
A. baumannii (n=100)48

Table 2: Fabimycin MIC50 and MIC90 values against diverse clinical isolate panels of K. pneumoniae and A. baumannii, in comparison to levofloxacin. MICs were performed in biological duplicate.[1]

Staphylococcus aureus Clinical Isolates

While fabimycin is being developed for its Gram-negative activity, it, along with Debio-1452 and Debio-1452-NH3, maintains high potency against Staphylococcus aureus clinical isolates.

CompoundS. aureus MIC (µg/mL)
Fabimycin0.008 - 0.015
Debio-1452-NH30.008 - 0.015
Debio-14520.004 - 0.008

Table 3: MICs of fabimycin and other FabI inhibitors against S. aureus clinical isolates. Data sourced from a study where MICs were performed in biological triplicate.[1][2]

Mechanism of Action: FabI Inhibition

Fabimycin targets the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway.[3] This pathway is responsible for producing fatty acids, which are essential components of bacterial cell membranes. By inhibiting FabI, fabimycin disrupts membrane integrity and leads to bacterial cell death. The FAS-II pathway is distinct from the mammalian fatty acid synthesis pathway (FAS-I), which contributes to the selective toxicity of FabI inhibitors against bacteria.[3]

FabI_Pathway cluster_elongation Fatty Acid Elongation Cycle cluster_inhibition Inhibition Malonyl-ACP Malonyl-ACP Condensation Condensation Malonyl-ACP->Condensation Acyl-ACP (n) Acyl-ACP (n) Acyl-ACP (n)->Condensation Reduction_1 Reduction (FabG) Condensation->Reduction_1 β-ketoacyl-ACP Dehydration Dehydration (FabZ/A) Reduction_1->Dehydration β-hydroxyacyl-ACP Reduction_2 Reduction (FabI) Dehydration->Reduction_2 trans-2-enoyl-ACP Acyl-ACP (n+2) Acyl-ACP (n+2) Reduction_2->Acyl-ACP (n+2) Membrane_Synthesis Cell Membrane Synthesis Acyl-ACP (n+2)->Membrane_Synthesis To Cell Membrane Fabimycin Fabimycin Fabimycin->Reduction_2 Inhibits

Caption: Bacterial fatty acid synthesis pathway and the inhibitory action of fabimycin on FabI.

Experimental Protocols

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method
  • Preparation of Bacterial Inoculum:

    • Bacterial isolates were cultured on appropriate agar plates overnight at 35-37°C.

    • Colonies were suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • The standardized suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of the antimicrobial agents were prepared according to the manufacturer's instructions.

    • Serial two-fold dilutions of each antibiotic were prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plates containing the antibiotic dilutions was inoculated with the prepared bacterial suspension.

    • Positive control wells (containing inoculum but no antibiotic) and negative control wells (containing broth only) were included on each plate.

    • The plates were incubated at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the MIC was determined as the lowest concentration of the antibiotic at which there was no visible growth of the organism.

Experimental_Workflow Start Bacterial_Culture Overnight culture of clinical isolate Start->Bacterial_Culture Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland standard) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Antibiotic_Dilution Prepare serial dilutions of antibiotics in 96-well plate Antibiotic_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation MIC_Determination Visually determine the Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination End MIC_Determination->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Conclusion

Fabimycin exhibits promising in vitro activity against a challenging panel of Gram-negative clinical isolates, outperforming older FabI inhibitors and demonstrating superiority to levofloxacin in MIC90 values against K. pneumoniae and A. baumannii. Its targeted mechanism of action and potent efficacy position it as a valuable candidate for further development in the fight against antimicrobial resistance. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to objectively evaluate fabimycin's potential and design future investigations.

References

Investigating Antimicrobial Properties: A Guide to Bactericidal vs. Bacteriostatic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request to investigate the specific compound "21272541" could not be fulfilled as this identifier does not correspond to any known substance in publicly available scientific databases. Therefore, this guide provides a general overview of the principles and experimental procedures used to differentiate between bactericidal and bacteriostatic agents, which may be applied to the characterization of any novel antimicrobial compound.

Introduction to Bactericidal and Bacteriostatic Agents

In the field of antimicrobial drug development, a fundamental characteristic of a new compound is its mode of action against bacteria. This is broadly categorized into two types: bactericidal and bacteriostatic.[1][2][3]

  • Bactericidal agents are those that directly kill bacteria.[3][4][5]

  • Bacteriostatic agents inhibit the growth and reproduction of bacteria without directly killing them, relying on the host's immune system to clear the infection.[3][4][5]

The distinction between these two modes of action is crucial in clinical practice. While bacteriostatic agents are effective in many situations, bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.[4] However, the classification is not always absolute and can depend on factors such as the concentration of the drug, the bacterial species, and the site of infection.[3]

Comparative Analysis of Antimicrobial Agents

The following table summarizes the key differences between bactericidal and bacteriostatic agents:

FeatureBactericidal AgentsBacteriostatic Agents
Primary Action Kills bacteriaInhibits bacterial growth and reproduction
Mechanism of Action Disruption of cell wall synthesis, inhibition of DNA gyrase, etc.Inhibition of protein synthesis, metabolic pathways, etc.
Clinical Use Severe infections, immunocompromised patients, endocarditisUncomplicated infections, patients with competent immune systems
Examples Penicillins, Cephalosporins, FluoroquinolonesTetracyclines, Macrolides, Sulfonamides

Experimental Protocols for Determining Antimicrobial Properties

To classify an antimicrobial agent as bactericidal or bacteriostatic, a series of in vitro tests are performed. The most common methods are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, and the time-kill curve assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium.

  • Serial Dilutions: The antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and for a specific duration (typically 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity (growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[1]

Protocol:

  • MIC Determination: The MIC of the agent is first determined as described above.

  • Subculturing: A small aliquot from the wells of the MIC plate that show no visible growth is plated onto an agar medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated to allow for the growth of any surviving bacteria.

  • Colony Counting: The number of colony-forming units (CFUs) is counted.

  • MBC Determination: The MBC is the lowest concentration of the agent that results in a ≥99.9% kill of the initial inoculum.

The ratio of MBC to MIC is often used to differentiate between bactericidal and bacteriostatic effects. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.[1]

Time-Kill Curve Assay

This assay provides a dynamic view of the antimicrobial activity over time.

Protocol:

  • Preparation: Test tubes containing broth with different concentrations of the antimicrobial agent (e.g., 0.5x, 1x, 2x, and 4x the MIC) and a no-drug control are prepared.

  • Inoculation: All tubes are inoculated with a standardized bacterial suspension.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), an aliquot is removed from each tube.

  • Plating and Incubation: The aliquots are serially diluted and plated on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log10 CFU/mL is plotted against time for each concentration. A bactericidal agent will show a rapid and sustained decrease in the bacterial count, typically a ≥3-log10 reduction (99.9% kill) within 24 hours. A bacteriostatic agent will show an inhibition of growth or a minimal reduction in the bacterial count compared to the control.

Data Presentation

The following table illustrates hypothetical data from MIC and MBC assays for a fictional "Compound X" against Staphylococcus aureus.

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound X242Bactericidal
Vancomycin (Control)122Bactericidal
Linezolid (Control)26432Bacteriostatic

Visualizations

Experimental Workflow for MIC and MBC Determination```dot

MIC_MBC_Workflow cluster_MIC MIC Assay cluster_MBC MBC Assay cluster_Interpretation Interpretation A Prepare Serial Dilutions of Compound X B Inoculate with Bacterial Suspension A->B C Incubate for 18-24 hours B->C D Determine MIC (Lowest concentration with no visible growth) C->D E Subculture from clear wells of MIC plate onto agar D->E Proceed with non-turbid wells F Incubate agar plates E->F G Count Colony Forming Units (CFUs) F->G H Determine MBC (≥99.9% kill) G->H I Calculate MBC/MIC Ratio H->I J Ratio ≤ 4? I->J K Bactericidal J->K Yes L Bacteriostatic J->L No

Caption: Diagram illustrating the inhibition of bacterial protein synthesis by a hypothetical bacteriostatic agent, "Compound X".

References

Safety Operating Guide

Proper Disposal of FabI Inhibitor 21272541: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal instructions for "Fabl inhibitor 21272541" are not publicly available, as is common for many research-specific compounds. The following procedures are based on general best practices for the disposal of potentially hazardous, non-radioactive research-grade chemical inhibitors. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.

This guide provides essential safety and logistical information for the proper handling and disposal of research-grade chemical inhibitors like FabI inhibitor 21272541. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Pre-Disposal Safety and Handling

Before disposal, proper handling during experimental use is paramount. Assume the compound is potent and potentially hazardous.

Engineering and Personal Protective Controls:

Control TypeSpecificationPurpose
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of powder or aerosols.
Personal Protective Equipment (PPE) Nitrile GlovesTo prevent skin contact. Double-gloving is recommended when handling potent compounds.
Safety Goggles or GlassesTo protect eyes from splashes or airborne particles.
Laboratory CoatTo protect skin and clothing from contamination.

Workflow for Safe Handling: The following workflow outlines the critical steps for safely handling a potent chemical inhibitor from receipt to experimental use.

G cluster_prep Preparation & Weighing cluster_exp Experimental Use cluster_waste Waste Generation receive Receive & Log Compound weigh Weigh Powder in Fume Hood (Use appropriate balance) receive->weigh dissolve Dissolve in Suitable Solvent (e.g., DMSO) to create stock weigh->dissolve dilute Dilute Stock to Working Concentration dissolve->dilute add_exp Add to Experiment (e.g., cell culture, assay) dilute->add_exp incubate Incubate as per Protocol add_exp->incubate segregate Segregate Waste Streams incubate->segregate Experiment Complete tips Collect Contaminated Pipette Tips, Tubes, and Plates liquid Collect Unused Solutions & Experimental Media solid_waste Solid Chemical Waste segregate->solid_waste Solids liquid_waste Liquid Chemical Waste segregate->liquid_waste Liquids G start Waste Generated (Solid or Liquid) container Select Compatible Container (e.g., Polypropylene, Glass). Ensure it is clean and has a secure cap. start->container labeling Label Container Immediately with 'HAZARDOUS WASTE' container->labeling details Add Details to Label: - 'this compound' - All other constituents (e.g., DMSO, water) - Estimated concentrations/percentages - Accumulation start date labeling->details storage Store in Designated Satellite Accumulation Area (SAA) - At or near point of generation - In secondary containment details->storage inspection Inspect SAA Weekly for Leaks storage->inspection pickup Container is 90% Full: Request Pickup from EHS inspection->pickup FASII_Pathway Acc Acetyl-CoA Carboxylase (AccABCD) MalonylCoA Malonyl-CoA Acc->MalonylCoA FabD Malonyl-CoA:ACP Transacylase (FabD) MalonylACP Malonyl-ACP FabD->MalonylACP FabH Condensation (FabH) KetoacylACP β-Ketoacyl-ACP FabH->KetoacylACP FabG 1st Reduction (FabG) HydroxyacylACP β-Hydroxyacyl-ACP FabG->HydroxyacylACP FabZ Dehydration (FabZ) EnoylACP trans-2-Enoyl-ACP FabZ->EnoylACP FabI 2nd Reduction (FabI) AcylACP Acyl-ACP FabI->AcylACP Elongation Further Elongation Cycles (FabB/F) Elongation->FabH Adds 2C units AcetylCoA Acetyl-CoA AcetylCoA->Acc AcetylCoA->FabH MalonylCoA->FabD MalonylACP->FabH KetoacylACP->FabG HydroxyacylACP->FabZ EnoylACP->FabI AcylACP->Elongation FattyAcids Fatty Acids for Membranes, etc. AcylACP->FattyAcids Inhibitor FabI Inhibitor 21272541 Inhibitor->FabI

Personal protective equipment for handling Fabl inhibitor 21272541

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "Fabl inhibitor 21272541" was found in public databases. The following guidance is based on best practices for handling potent, novel enzyme inhibitors of unknown toxicity and should be supplemented by a compound-specific risk assessment by the user.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with FabI inhibitor 21272541. FabI (enoyl-acyl carrier protein reductase) inhibitors are a class of compounds being investigated as antibacterial agents, some of which have advanced to clinical trials.[1][2] As with any research chemical, particularly a potent bioactive molecule, caution and strict adherence to safety protocols are paramount to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The minimum required PPE for handling FabI inhibitor 21272541 is outlined below. For tasks with a higher risk of exposure, such as handling larger quantities or potential for aerosol generation, enhanced protection is necessary.

Hazard CategoryMinimum PPE RequirementEnhanced Protection (Recommended for all handling of solids)
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields.[3]Chemical splash goggles.[4] For splash risks, a face shield worn over goggles is required.[3]
Hand Protection Disposable nitrile gloves.[3]Double gloving (two pairs of nitrile gloves) or a flexible laminate glove (e.g., Silver Shield) worn under an outer nitrile glove for chemicals of unknown toxicity.[3][4]
Body Protection Flame-resistant lab coat.[5]Chemical-resistant apron over a lab coat for splash hazards.[6]
Footwear Closed-toe shoes.[5]---
Respiratory Protection Not generally required if handled in a certified chemical fume hood.A NIOSH-approved respirator (e.g., N95 or higher) should be used if there is any risk of inhaling dust or aerosols outside of a fume hood.[5]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical to prevent contamination and exposure. The following step-by-step process outlines the safe handling of FabI inhibitor 21272541 from receipt to use.

Experimental Workflow for Handling FabI Inhibitor 21272541

G Experimental Workflow for Handling FabI Inhibitor 21272541 cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal a Designate a specific handling area (e.g., fume hood). b Assemble all necessary PPE and equipment. a->b c Prepare spill kit and waste containers. b->c d Weigh solid compound in a fume hood or ventilated balance enclosure. c->d e Prepare stock solutions in the fume hood. d->e f Perform experimental procedures. e->f g Decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) followed by soap and water. f->g h Dispose of all contaminated materials in a sealed, labeled hazardous waste container. g->h i Remove PPE in the correct order (gloves last). h->i j Wash hands thoroughly. i->j

Caption: A step-by-step workflow for the safe handling of FabI inhibitors, from preparation to disposal.

Detailed Methodologies:

  • Weighing the Compound:

    • Always weigh solid forms of the inhibitor inside a certified chemical fume hood or a ventilated balance enclosure to contain any dust.

    • Use anti-static weigh paper or a tared vial to minimize dispersal of the powder.

    • Close the primary container immediately after removing the desired amount.

  • Preparing Stock Solutions:

    • Conduct all solution preparations within a chemical fume hood.

    • Add the solvent to the solid inhibitor slowly to avoid splashing.

    • Ensure the vial is securely capped before vortexing or sonicating to fully dissolve the compound.

  • Enzyme Inhibition Assay Protocol (General Example):

    • Prepare Buffers and Solutions: Create a buffer at the optimal pH for the enzyme. Dissolve the substrate and inhibitor in an appropriate solvent (e.g., DMSO).[7]

    • Enzyme Dilution: Prepare the enzyme at a concentration suitable for measuring its activity.[7]

    • Pre-incubation with Inhibitor: Mix the enzyme with various concentrations of the FabI inhibitor and allow them to incubate for a set period.[7]

    • Initiate Reaction: Add the substrate to the enzyme-inhibitor mixture to start the reaction.[7]

    • Monitor Reaction: Use a spectrophotometer or plate reader to measure the rate of the reaction by monitoring the change in absorbance or fluorescence.[7]

    • Data Analysis: Compare the reaction rates in the presence and absence of the inhibitor to determine its potency (e.g., IC₅₀ value).[7]

Disposal Plan

Proper disposal of the inhibitor and any contaminated materials is crucial to prevent environmental release and accidental exposure.

Disposal Workflow for FabI Inhibitor Waste

G Disposal Workflow for FabI Inhibitor Waste cluster_waste_streams Waste Streams cluster_containment Containment cluster_final_disposal Final Disposal solid Solid Waste (contaminated tips, tubes, gloves, etc.) solid_container Sealable, labeled hazardous waste bag or container. solid->solid_container liquid Liquid Waste (unused stock solutions, reaction mixtures) liquid_container Sealed, labeled, and chemically compatible waste bottle. liquid->liquid_container disposal Arrange for pickup by institutional Environmental Health and Safety (EHS) for incineration. solid_container->disposal liquid_container->disposal

Caption: A logical flow for the segregation and disposal of solid and liquid waste contaminated with FabI inhibitors.

Disposal Guidelines:

  • Solid Waste: All disposable materials that have come into contact with the inhibitor (e.g., gloves, weigh paper, pipette tips, vials) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Unused stock solutions and experimental mixtures should be collected in a sealed, labeled, and chemically compatible hazardous waste bottle. Do not pour enzyme inhibitor solutions down the drain.

  • Decontamination: All non-disposable equipment (e.g., spatulas, glassware) should be decontaminated. Rinse surfaces with a solvent that will dissolve the inhibitor, followed by a thorough wash with soap and water. Collect the initial rinse as hazardous waste.

  • Spills: In case of a spill, use a spill kit with appropriate absorbent material. Clean the area while wearing full PPE. Avoid dry sweeping of solid spills to prevent dust generation.[9] Use a wet wipe method.[10] All cleanup materials should be disposed of as hazardous waste.

By adhering to these safety and logistical protocols, researchers can handle FabI inhibitor 21272541 and other potent research chemicals with a high degree of safety, ensuring personal protection and the integrity of their experimental work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.